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  • Product: 2-Methoxybenzhydryl alcohol
  • CAS: 22788-49-4

Core Science & Biosynthesis

Foundational

2-Methoxybenzhydryl Alcohol: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Author Perspective: Senior Application Scientist Executive Summary 2-Methoxybenzhydryl alcohol (also known as (2-methoxyphenyl)(phenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Author Perspective: Senior Application Scientist

Executive Summary

2-Methoxybenzhydryl alcohol (also known as (2-methoxyphenyl)(phenyl)methanol or 2-methoxybenzhydrol) is a critical chiral building block and intermediate in organic synthesis and pharmaceutical development. Characterized by its unique steric and electronic profile—imparted by the ortho-methoxy substitution on one of the phenyl rings—this compound serves as a highly versatile precursor for the synthesis of antihistamines, chiral ligands, and complex bioactive scaffolds.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in substitution reactions, and self-validating experimental protocols for its synthesis and functionalization.

Physicochemical Profiling

Understanding the physical and chemical properties of 2-methoxybenzhydryl alcohol is essential for optimizing reaction conditions, predicting solubility, and ensuring safe handling during scale-up. The ortho-methoxy group disrupts the symmetry of the benzhydryl system, influencing crystal packing, boiling point, and reactivity.

Table 1: Core Physical and Chemical Properties
PropertyValueMechanistic Causality & Relevance
CAS Number 22788-49-4Unique identifier for regulatory compliance and inventory tracking[1].
Molecular Formula C₁₄H₁₄O₂Dictates the fundamental stoichiometric mass (214.26 g/mol )[2].
Appearance White to off-white powderIndicates high purity; impurities often manifest as yellow oils[2].
Melting Point 141 °CHigh melting point driven by robust π−π stacking and hydrogen bonding in the crystal lattice[3].
Boiling Point 366.8 °C (at 760 mmHg)Elevated boiling point reflects strong intermolecular hydrogen bonding; distillation requires high vacuum[2].
Density 1.121 g/cm³Critical parameter for volumetric calculations during scale-up[2].
Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Requires appropriate PPE (GHS07) due to mucosal and respiratory irritation[1][2].

Mechanistic Insights: Reactivity & Kinetics

The Dominance of the SN1 Pathway

In functionalizing the benzylic position of 2-methoxybenzhydryl alcohol, SN2 pathways are heavily disfavored due to the severe steric hindrance imposed by the two bulky phenyl rings[4]. Instead, the molecule is highly primed for SN1 reactions.

When exposed to Brønsted or Lewis acids, the hydroxyl group is protonated and departs as water. The resulting carbocation is exceptionally stable. The ortho-methoxy group acts as a powerful electron-donating group (EDG) via resonance (+M effect), forming a stabilized oxonium ion intermediate. This dramatically lowers the activation energy for carbocation formation compared to unsubstituted benzhydrols, making it an excellent electrophile for etherification or cyanation[5][6].

SN1_Mechanism Substrate 2-Methoxybenzhydryl Alcohol Protonation Protonation (+ H+) Substrate->Protonation WaterLoss - H2O Protonation->WaterLoss Carbocation Resonance-Stabilized Carbocation WaterLoss->Carbocation Nucleophile Nucleophilic Attack (+ Nu-) Carbocation->Nucleophile Product Benzhydryl Ether Derivative Nucleophile->Product

Caption: SN1 mechanistic pathway of 2-methoxybenzhydryl alcohol highlighting carbocation formation.

Oxidation to 2-Methoxybenzophenone

The secondary alcohol can be readily oxidized to 2-methoxybenzophenone. While mild oxidants (like Swern or Dess-Martin periodinane) are standard, stronger oxidants like ammonium permanganate can also facilitate this electron transfer process. The electrophilic MnO₄⁻ attacks the electron-rich benzylic site, driving the oxidation of the alcohol to the carbonyl compound[7].

Advanced Synthetic Methodologies

Asymmetric Hydrogenation via Ru-BINAP Catalysis

For applications requiring chiral purity (e.g., specific enantiomers of antihistamines), racemic resolution is inefficient. The industry standard is the Noyori asymmetric hydrogenation of 2-methoxybenzophenone. Utilizing a chiral catalytic system such as trans-RuCl2[(S)-dm-binap][(S)-daipen] in the presence of a strong base (e.g., t-BuOK), the reaction achieves exceptional enantiofacial discrimination[8].

Mechanistic Causality: The steric bulk of the ortho-methoxy group interacts intimately with the C2-symmetric chiral pocket of the BINAP ligand. This steric clash ensures that hydride transfer from the ruthenium center occurs almost exclusively to one face of the ketone, routinely yielding (S)-2-methoxybenzhydrol with >99% enantiomeric excess (ee)[8].

Asymmetric_Hydrogenation Ketone 2-Methoxybenzophenone Transition Chiral Transition State Ketone->Transition Catalyst RuCl2[(S)-dm-binap][(S)-daipen] + Base (t-BuOK) Catalyst->Transition Hydrogen H2 Gas (Pressure) Hydrogen->Transition Product (S)-2-Methoxybenzhydrol (>99% ee) Transition->Product

Caption: Asymmetric hydrogenation of 2-methoxybenzophenone using Ru-BINAP catalytic system.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must include built-in validation steps to prevent downstream failures. Below are two field-proven workflows.

Protocol 1: Enantioselective Synthesis of (S)-2-Methoxybenzhydrol

Objective: Synthesize chiral 2-methoxybenzhydrol from 2-methoxybenzophenone with >99% ee.

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge a high-pressure autoclave with 2-methoxybenzophenone (1.0 eq), trans-RuCl2[(S)-dm-binap][(S)-daipen] (0.01 mol%), and t-BuOK (0.1 eq) in anhydrous 2-propanol.

    • Mechanistic Causality: The strong base (t-BuOK) is required to deprotonate the diamine ligand, forming the active 16-electron ruthenium amide species that subsequently splits H₂.

  • Pressurization: Purge the vessel with H₂ gas three times to remove residual N₂, then pressurize to 50 atm.

  • Reaction: Stir vigorously at 25 °C for 12 hours.

    • Mechanistic Causality: Maintaining ambient temperature prevents thermal degradation of the catalyst and ensures maximum stereoselectivity.

  • Quenching: Vent the H₂ gas safely. Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and halt the catalytic cycle. Extract with ethyl acetate (3 x 50 mL).

  • Self-Validation System:

    • In-Process Control (IPC): Monitor conversion via TLC (Hexanes/EtOAc 4:1). The ketone starting material (higher R_f) should completely disappear.

    • Final Validation: Evaporate the solvent and analyze the crude product via Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV 254 nm). A successful run will show a single peak corresponding to the (S)-enantiomer (>99% ee)[8].

Protocol 2: Brønsted Acid-Catalyzed SN1 Etherification

Objective: Synthesize a benzhydryl ether derivative (e.g., coupling with 2-chloroethanol) as an API precursor.

  • Activation: Dissolve 2-methoxybenzhydryl alcohol (1.0 eq) and 2-chloroethanol (1.2 eq) in anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (TsOH, 5 mol%).

    • Mechanistic Causality: TsOH provides the necessary protons to convert the hydroxyl into a good leaving group (water) without introducing strongly nucleophilic counterions (like Cl⁻ from HCl) that could compete with the target alcohol[4].

  • Reflux & Dehydration: Heat the mixture to 110 °C under a Dean-Stark trap for 4 hours.

    • Mechanistic Causality: Continuous azeotropic removal of water drives the equilibrium toward the ether product, preventing the reverse hydrolysis reaction.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid catalyst, and dry the organic layer over anhydrous Na₂SO₄.

  • Self-Validation System:

    • NMR Confirmation: ¹H NMR (CDCl₃) analysis of the crude must show the complete disappearance of the benzylic -OH proton (broad singlet, ~2.5 ppm) and a distinct chemical shift of the benzylic -CH proton (typically shifting from ~6.0 ppm in the alcohol to ~5.5 ppm in the ether).

Applications in Drug Development

The structural topology of 2-methoxybenzhydryl alcohol makes it a privileged scaffold in medicinal chemistry. Its derivatives are heavily utilized in the synthesis of:

  • Antihistamines: Benzhydryl ethers are the core pharmacophore of first-generation H1-receptor antagonists (e.g., diphenhydramine analogs)[4]. The ortho-methoxy group alters the lipophilicity (LogP) and receptor binding kinetics, often reducing blood-brain barrier penetration compared to unsubstituted variants.

  • Chiral Auxiliaries: Enantiopure (S)- or (R)-2-methoxybenzhydrols are employed as chiral directing groups in asymmetric synthesis, transferring their stereochemical information to newly formed bonds in complex API syntheses.

References

  • NextSDS. "2-methoxybenzhydryl alcohol — Chemical Substance Information.
  • American Elements. "(2-methoxyphenyl)(phenyl)methanol.
  • ChemicalBook. "22788-49-4 | CAS DataBase.
  • EvitaChem. "Ammonium permanganate (EVT-430562) | 13446-10-1.
  • Thieme-connect. "Recent Advances of BINAP Chemistry in the Industrial Aspects.
  • Scholaris. "Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols.
  • PMC. "Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols.
  • Sciencemadness. "Diphenhydramine hydrochloride - SN1 mechanisms.

Sources

Exploratory

Crystal Structure and X-ray Diffraction of 2-Methoxybenzhydryl Alcohol: A Technical Guide

Executive Summary 2-Methoxybenzhydryl alcohol, formally known as (2-methoxyphenyl)phenylmethanol, is a critical chiral diarylmethanol scaffold utilized in the development of antihistaminic and anticholinergic pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxybenzhydryl alcohol, formally known as (2-methoxyphenyl)phenylmethanol, is a critical chiral diarylmethanol scaffold utilized in the development of antihistaminic and anticholinergic pharmaceuticals. The stereochemistry of this molecule dictates its biological activity, making the unambiguous assignment of its absolute configuration (AC) a regulatory and scientific necessity. This whitepaper provides an in-depth technical guide on the crystallographic characterization of 2-methoxybenzhydryl alcohol, detailing the causal mechanisms behind enantioselective resolution, single-crystal growth, and X-ray diffraction (SCXRD) workflows.

Introduction & Pharmacological Relevance

Diarylmethanols are privileged pharmacophores. In 2-methoxybenzhydryl alcohol, the presence of the ortho-methoxy group introduces significant steric and electronic asymmetry. This steric hindrance restricts the free rotation of the phenyl rings, influencing the molecule's preferred solid-state conformation and its interaction with chiral catalysts during synthesis[1].

Because enantiomers of chiral drugs often exhibit drastically different pharmacokinetic profiles, determining the exact 3D spatial arrangement—the absolute configuration—is paramount. The (–)-enantiomer of 2-methoxybenzhydryl alcohol has been unambiguously assigned the (S)-configuration through rigorous X-ray crystallographic analysis.

Structural & Crystallographic Parameters

X-ray crystallography remains the gold standard for AC determination. To solve the structure of an enantiopure compound like (S)-(-)-2-methoxybenzhydryl alcohol, the molecule must crystallize in a Sohncke space group—a space group entirely lacking inversion centers, mirror planes, or glide planes (commonly P 21 21 21 or P 21)[2].

Table 1: Physicochemical and Crystallographic Profile
ParameterValue
Chemical Name (2-Methoxyphenyl)phenylmethanol
Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
Analyzed Enantiomer (S)-(-)-enantiomer
Method of AC Determination Single Crystal X-ray Diffraction (SCXRD)
Required Space Group Symmetry Sohncke groups (e.g., P 21 21 21)
Key Structural Feature Steric hindrance at the ortho-methoxy position

Enantioselective Synthesis and Chiral Resolution

Diffraction-quality crystals require highly pure enantiomers (>99% ee). The synthesis of (S)-2-methoxybenzhydryl alcohol is typically achieved via asymmetric catalytic hydrogenation of 2-methoxybenzophenone using chiral ruthenium complexes (e.g., BINAP-Ru(II) systems)[1].

When direct asymmetric synthesis is not feasible, racemic mixtures are resolved using chiral auxiliaries. For example, reacting the racemate with a chiral acid (like camphorsultam phthalic acid) yields diastereomeric esters. These diastereomers possess distinct physical properties, allowing for baseline separation via HPLC on silica gel. Subsequent crystallization and hydrolysis of the separated ester yield the enantiopure alcohol for SCXRD.

Mechanism Racemate Racemic 2-Methoxybenzhydrol Derivatization Chiral Auxiliary Derivatization Racemate->Derivatization Esterification Diastereomers Diastereomeric Esters Derivatization->Diastereomers Separation HPLC Separation Diastereomers->Separation Resolution Crystallization SCXRD Analysis Separation->Crystallization Diastereomer A Hydrolysis Ester Cleavage Crystallization->Hydrolysis AC Confirmed PureEnantiomer (S)-(-)-Enantiomer Hydrolysis->PureEnantiomer Recovery

Mechanistic pathway for enantioresolution and absolute configuration assignment.

Experimental Methodologies: Crystal Growth and SCXRD

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the journey from a purified powder to a fully refined crystallographic model.

Protocol: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion provides a slow, controlled supersaturation gradient. This minimizes the nucleation rate, allowing molecules to pack into a single, highly ordered macroscopic crystal rather than forming twinned or polycrystalline aggregates.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve 15–20 mg of enantiopure (S)-2-methoxybenzhydryl alcohol in 0.5 mL of a good solvent (e.g., dichloromethane or ethyl acetate) inside a 2 mL inner glass vial.

  • Antisolvent Chamber: Place the unsealed 2 mL vial into a larger 20 mL outer vial containing 3–5 mL of a volatile antisolvent (e.g., n-pentane or n-hexane).

  • Diffusion Phase: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant temperature (e.g., 20 °C) for 3 to 7 days.

  • Harvesting: Once distinct, block-like crystals form, carefully extract them using a micropipette and suspend them in a drop of perfluoropolyether oil on a glass slide to prevent solvent loss and lattice degradation.

Protocol: X-ray Diffraction Data Collection and Refinement

Causality: For light-atom structures (containing only C, H, O), Mo Kα radiation provides insufficient anomalous scattering. Cu Kα radiation is explicitly chosen because its longer wavelength maximizes the anomalous dispersion signal (Δf''), which is mathematically required to calculate a statistically significant Flack parameter for AC determination.

Step-by-Step Workflow:

  • Crystal Mounting: Select a single, defect-free crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it onto a MiTeGen loop using the perfluoropolyether oil.

  • Cryocooling: Transfer the loop to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K. Rationale: Cooling minimizes the Debye-Waller factor (atomic thermal vibrations), dramatically enhancing high-angle diffraction intensities and overall resolution.

  • Data Collection: Irradiate the crystal using a microfocus Cu Kα X-ray source (λ = 1.54184 Å). Collect data utilizing a combination of ω and φ scans to achieve high redundancy and >99% completeness.

  • Integration and Absorption Correction: Integrate the raw diffraction frames using software like APEX3 or CrysAlisPro. Apply a multi-scan empirical absorption correction to account for the crystal's shape and X-ray path length.

  • Structure Solution: Solve the phase problem using direct methods or dual-space algorithms (e.g., SHELXT). Locate all non-hydrogen atoms in the initial electron density map.

  • Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F² (SHELXL). Assign anisotropic displacement parameters to all carbon and oxygen atoms. Place hydrogen atoms in geometrically calculated positions and refine using a riding model.

  • Absolute Configuration Validation: Calculate the Flack parameter ( x ). A self-validating system requires x≈0 with a standard uncertainty (s.u.) <0.1 to confirm the (S)-configuration. If x≈1 , the structural model must be inverted.

SCXRD_Workflow N1 Enantioselective Synthesis (>99% ee) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 Solvent Selection N3 X-ray Data Collection (Cu Kα Radiation) N2->N3 Crystal Mounting N4 Structure Solution (Phase Problem) N3->N4 Diffraction Pattern N5 Refinement & AC (Flack Parameter) N4->N5 Least-Squares Refinement

Workflow for Single Crystal X-ray Diffraction (SCXRD) of Chiral Alcohols.

Conclusion

The crystallographic characterization of 2-methoxybenzhydryl alcohol exemplifies the intersection of asymmetric synthesis and solid-state physical chemistry. By leveraging optimized vapor diffusion crystallization and Cu Kα-driven X-ray diffraction, researchers can unambiguously define the absolute configuration of this critical pharmacophore. The specific solid-state packing highlights the stereospecific intermolecular interactions dictated by the ortho-methoxy substitution, providing a structural blueprint for downstream rational drug design.

References

  • Title: Chiral Analysis: Advances in Spectroscopy, Chromatography and Emerging Methods Source: DOKUMEN.PUB URL: [Link]

  • Title: Synthese von planar chiralen Imidazoliumsalzen, ihren Metall-Carbenkomplexen und deren Verwendung in der asymmetrischen Katalyse Source: RWTH Aachen University Publications URL: [Link]

Sources

Foundational

Unveiling the Pharmacological Landscape of 2-Methoxybenzhydryl Alcohol Derivatives: Mechanisms, Pathways, and Experimental Validation

Executive Summary 2-Methoxybenzhydryl alcohol (CAS 22788-49-4) is a critical organic building block in medicinal chemistry[1]. Derivatives of this pharmacophore bridge a fascinating pharmacological divide between histami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxybenzhydryl alcohol (CAS 22788-49-4) is a critical organic building block in medicinal chemistry[1]. Derivatives of this pharmacophore bridge a fascinating pharmacological divide between histamine H1 receptor modulation and dopamine transporter (DAT) inhibition[2]. This technical guide dissects the structural biology, dual mechanisms of action, and the self-validating experimental protocols required to evaluate these compounds in drug development.

Structural Biology & Pharmacophore Dynamics

The benzhydryl (diphenylmethyl) moiety is a privileged scaffold. In classic unsubstituted forms (e.g., diphenhydramine), this scaffold optimally fits the transmembrane binding pocket of the histamine H1 receptor, acting as an inverse agonist[3]. However, the introduction of a 2-methoxy group onto one of the phenyl rings fundamentally alters the steric and electronic landscape of the molecule.

The Causality of Substitution: The ortho-methoxy substitution creates a steric clash that forces the two phenyl rings out of coplanarity. This specific dihedral angle, combined with the electron-donating nature of the methoxy oxygen, shifts the molecule's binding preference away from the H1 receptor and significantly increases its affinity for the S1 binding pocket of the Dopamine Transporter (DAT)[2][4]. Consequently, 2-methoxybenzhydryl piperazine derivatives (such as S-350) exhibit potent psychoanaleptic (wake-promoting and psychostimulant) properties rather than the sedative effects typical of first-generation antihistamines[5].

Core Mechanisms of Action

Dopamine Transporter (DAT) Inhibition (Primary Psychoanaleptic Mechanism)

The primary mechanism driving the CNS stimulant effects of 2-methoxybenzhydryl piperazines is the competitive inhibition of DAT[6]. Unlike substrates (e.g., amphetamines) that reverse the transporter, these derivatives act as pure reuptake inhibitors.

Upon binding to the central cavity of DAT, the bulky 2-methoxybenzhydryl group stabilizes the transporter in an outward-facing conformation. Kinetic studies on structurally related benzhydryl derivatives (such as GBR 12909) reveal that binding induces a "slow isomerization step"—a conformational change in the transporter protein that effectively locks it, preventing the translocation of dopamine[4]. This blockade leads to the accumulation of synaptic dopamine, which subsequently hyperactivates postsynaptic D1 and D2 receptors, triggering a cAMP/PKA signaling cascade that promotes wakefulness and motor activity[7].

Fig 1: Mechanism of action for DAT inhibition by 2-methoxybenzhydryl derivatives.

Histamine H1 Receptor Inverse Agonism (Secondary/Off-Target Mechanism)

While the 2-methoxy substitution drastically reduces H1 affinity compared to unsubstituted diphenhydramine, residual binding can occur. At the H1 receptor, these derivatives do not simply block histamine; they act as inverse agonists[8][9]. They preferentially bind to and stabilize the inactive state of the Gq/11-coupled H1 receptor, shifting the conformational equilibrium away from the active state and thereby suppressing constitutive basal activity[3][9].

Experimental Workflows for Mechanistic Validation

To rigorously validate the shift from H1 to DAT affinity, researchers must employ self-validating in vitro assay systems.

Protocol 1: In Vitro Radioligand Binding Assay for DAT

Causality in experimental design: To accurately determine the inhibition constant ( Ki​ ) at DAT, it is critical to use a radioligand that is a pure inhibitor rather than a substrate. Using [3H] dopamine would confound the results due to active translocation and intracellular accumulation. Therefore, [3H] PE2I or [3H] WIN 35,428 is utilized[4].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatum (rich in DAT) in ice-cold sucrose buffer. Centrifuge at 1,000 x g to remove debris, then at 40,000 x g to isolate the membrane fraction. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of [3H] PE2I (final concentration ~1 nM), 50 µL of the 2-methoxybenzhydryl derivative (varying concentrations from 10−10 to 10−5 M), and 100 µL of the membrane suspension.

  • Non-Specific Binding Control (Self-Validation): Include wells containing 10 µM mazindol or GBR 12909 to define non-specific binding. This ensures the radioactive signal measured is exclusively DAT-mediated[6].

  • Equilibrium: Incubate the plate at 25°C for 120 minutes to allow the "slow isomerization" binding kinetics to reach steady state[4].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Fig 2: Step-by-step radioligand binding assay workflow for DAT affinity.

Protocol 2: Functional H1 Receptor Calcium Mobilization Assay

To evaluate residual H1 inverse agonism, a functional assay measuring intracellular calcium ( Ca2+ ) via a Fluorometric Imaging Plate Reader (FLIPR) is employed.

  • Cell Culture: Plate CHO-K1 cells stably expressing the human H1 receptor in 384-well black-wall, clear-bottom plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition: Add the 2-methoxybenzhydryl derivative and incubate for 15 minutes.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of histamine.

  • Measurement: Record the attenuation of the histamine-induced fluorescent peak. Inverse agonism can be further validated by measuring the compound's ability to reduce basal Ca2+ levels in the absence of histamine[9].

Quantitative Data Analysis

The structural modifications of the benzhydryl scaffold yield distinct pharmacological profiles. Table 1 summarizes the expected shift in binding affinities ( Ki​ ) and functional outcomes when transitioning from an unsubstituted benzhydryl ether to a 2-methoxybenzhydryl piperazine.

Table 1: Comparative Binding Affinities of Benzhydryl Derivatives

Compound Class / PrototypeTargetAffinity ( Ki​ , nM)Primary Functional Effect
Diphenhydramine (Unsubstituted)H1 Receptor~10 - 20Inverse Agonism (Sedative)
DiphenhydramineDAT>5,000Negligible
2-Methoxybenzhydryl PiperazineDAT~10 - 50Reuptake Inhibition (Stimulant)
2-Methoxybenzhydryl PiperazineH1 Receptor>500Weak Inverse Agonism
GBR 12909 (Bis-4-fluoro)DAT~1 - 5Potent Reuptake Inhibition

References

  • (2-methoxyphenyl)(phenyl)methanol. American Elements.

  • Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine. Journal of Medicinal Chemistry.

  • S-350 (drug). Wikipedia.

  • Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). PubMed (NIH).

  • Diphenhydramine. StatPearls - NCBI Bookshelf.

  • Expert Consensus on the Use of Diphenhydramine for Short-Term Insomnia: Efficacy, Safety, and Clinical Applications. MDPI.

Sources

Exploratory

Vibrational Profiling of 2-Methoxybenzhydryl Alcohol: A Comprehensive IR Spectroscopy Guide

Executive Summary In pharmaceutical development and organic synthesis, benzhydrol derivatives serve as critical pharmacophores for a variety of therapeutic agents, including antihistamines and anticholinergics. 2-Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and organic synthesis, benzhydrol derivatives serve as critical pharmacophores for a variety of therapeutic agents, including antihistamines and anticholinergics. 2-Methoxybenzhydryl alcohol (IUPAC: (2-methoxyphenyl)(phenyl)methanol) is a key structural intermediate. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for structural validation and reaction monitoring. This whitepaper delivers an in-depth analysis of the IR absorption bands of 2-methoxybenzhydryl alcohol, the mechanistic causality behind its spectral features, and a self-validating experimental workflow for rigorous quality control.

Section 1: Structural Deconstruction & Expected IR Frequencies

The molecular architecture of 2-methoxybenzhydryl alcohol consists of a central methine carbon bonded to a hydroxyl group (-OH), an unsubstituted phenyl ring, and an ortho-substituted 2-methoxyphenyl ring. Each of these functional moieties vibrates at quantized frequencies upon exposure to infrared radiation. By deconstructing the molecule, we can accurately predict its vibrational fingerprint based on standard [1].

Quantitative Spectral Data Summary
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeStructural Causality
Hydroxyl (-OH) O-H Stretch3200–3500Strong, BroadIntermolecular hydrogen bonding lowers the force constant.
Aromatic Ring C-H Stretch3000–3100Weak to Mediumsp² hybridized C-H bonds require higher energy to stretch.
Methoxy / Methine C-H Stretch2830–2950Mediumsp³ hybridized C-H bonds; methoxy often shows a distinct peak near 2830 cm⁻¹.
Aromatic Ring C=C Stretch~1600, 1580, 1490, 1450Medium, SharpConjugated π-system vibrations; multiple peaks due to ring deformation.
Aryl Alkyl Ether C-O-C Asym. Stretch1240–1250StrongAsymmetric stretching of the C-O-C bond in the 2-methoxy group.
Secondary Alcohol C-O Stretch1020–1050StrongBenzylic secondary alcohol C-O stretching mode.
Ether C-O-C Sym. Stretch1030–1040MediumSymmetric stretching of the methoxy ether linkage.
Phenyl Ring C-H Out-of-Plane Bend~700 and ~750StrongCharacteristic wagging of 5 adjacent aromatic protons.
2-Methoxyphenyl C-H Out-of-Plane Bend735–770StrongCharacteristic wagging of 4 adjacent aromatic protons.

Section 2: Mechanistic Causality in IR Spectral Features

As a Senior Application Scientist, it is vital to move beyond mere peak matching and understand why these absorptions occur. The physical chemistry of the molecule dictates its spectral output[2].

  • The Hydroxyl (O-H) Stretch and Hydrogen Bonding : In a dilute gas phase, a free O-H stretch appears as a sharp peak near 3600 cm⁻¹. However, in solid or liquid states, 2-methoxybenzhydryl alcohol molecules engage in extensive intermolecular hydrogen bonding. This electron-withdrawing effect weakens the O-H covalent bond, lowering its force constant and shifting the absorption to a lower frequency (3200–3500 cm⁻¹). The characteristic broadness of the peak is caused by the diverse, dynamic range of hydrogen bond lengths and strengths within the sample matrix[1].

  • Aromatic vs. Aliphatic C-H Stretches : The hybridization of the carbon atom directly dictates the stretching frequency. The sp² hybridized carbons of the phenyl and 2-methoxyphenyl rings have a higher s-character than sp³ carbons, resulting in shorter, stiffer C-H bonds that absorb above 3000 cm⁻¹. Conversely, the sp³ hybridized carbons of the methoxy (-OCH₃) and central methine (-CH-) groups have lower force constants, absorbing below 3000 cm⁻¹[2].

  • The Methoxy Ether Linkage (C-O-C) : The 2-methoxy group exhibits two distinct stretching modes. The asymmetric stretch, where the C-O bonds stretch out of phase, requires higher energy and appears strongly around [3]. The symmetric stretch, where the bonds stretch in phase, requires less energy and appears near 1030–1040 cm⁻¹.

  • Benzylic Secondary Alcohol C-O Stretch : The C-O stretch of the secondary alcohol group is heavily influenced by the adjacent bulky, electron-rich aromatic rings. For , this stretch typically manifests as a strong band between 1020 and 1050 cm⁻¹[4].

Section 3: Reaction Monitoring & Quality Control

In synthetic workflows, 2-methoxybenzhydryl alcohol is frequently produced via the reduction of 2-methoxybenzophenone. IR spectroscopy is the premier tool for monitoring this transformation due to the stark contrast in functional group absorptions.

Reaction_Monitoring Ketone Starting Material: 2-Methoxybenzophenone IR_Ketone IR Marker: Strong C=O Stretch (~1650 cm⁻¹) No O-H Band Ketone->IR_Ketone Reduction Reduction Reaction (e.g., NaBH₄ or H₂/Pd) Ketone->Reduction Alcohol Product: 2-Methoxybenzhydryl Alcohol Reduction->Alcohol IR_Alcohol IR Marker: Broad O-H Stretch (~3300 cm⁻¹) Disappearance of C=O Alcohol->IR_Alcohol

IR markers for monitoring 2-methoxybenzophenone reduction to 2-methoxybenzhydryl alcohol.

Analytical Logic : The disappearance of the sharp carbonyl (C=O) peak at ~1650 cm⁻¹ and the concurrent emergence of the broad O-H stretch at ~3300 cm⁻¹ is a self-validating indicator of successful reduction. Any residual peak at 1650 cm⁻¹ in the final product spectrum immediately flags incomplete conversion or contamination.

Section 4: Self-Validating Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) FTIR is the industry standard for analyzing solid and liquid samples without the need for complex KBr pellet preparation. Below is a self-validating methodology designed to ensure data integrity.

FTIR_Workflow Start Synthesized/Isolated 2-Methoxybenzhydryl Alcohol Prep Sample Preparation (Desiccation & Homogenization) Start->Prep Bkg ATR Crystal Cleaning & Background Spectrum Prep->Bkg Scan Sample Application & FTIR Scanning (4000-400 cm⁻¹) Bkg->Scan Process Data Processing (Baseline & ATR Correction) Scan->Process Validate Spectral Validation (Peak Matching vs. Theoretical) Process->Validate

Step-by-step ATR-FTIR experimental workflow for 2-methoxybenzhydryl alcohol validation.

Step-by-Step Methodology

Phase 1: System Initialization & Background Verification

  • Crystal Cleaning : Wipe the Diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol using a lint-free tissue. Allow the solvent to evaporate completely.

  • Background Acquisition : Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Causality & Validation : The background scan subtracts atmospheric water vapor and carbon dioxide. Self-Validation Check: The baseline noise must be <0.01 absorbance units. If peaks appear in the 3200-3500 cm⁻¹ region, residual solvent is present, and cleaning must be repeated.

Phase 2: Sample Application 3. Deposition : Place 1–2 mg of crystalline 2-methoxybenzhydryl alcohol directly onto the center of the ATR crystal. 4. Compression : Lower the ATR anvil to apply consistent, standardized pressure to the sample.

  • Causality & Validation : The evanescent wave generated in ATR-FTIR only penetrates 0.5–2 µm into the sample. Insufficient pressure leads to poor contact and a weak spectrum (low signal-to-noise ratio). Optimal pressure ensures the strongest possible signal without fracturing the crystal.

Phase 3: Spectral Acquisition & Processing 5. Scanning : Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution). 6. ATR Correction : Apply an ATR correction algorithm via the spectrometer's software.

  • Causality & Validation : Penetration depth in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction mathematically adjusts the peak intensities in the fingerprint region (e.g., the 1250 cm⁻¹ methoxy stretch) to match standard transmission spectra, ensuring accurate library matching and quantitative integrity.

References

  • Wikipedia contributors. "Infrared spectroscopy correlation table." Wikipedia, The Free Encyclopedia. [Link]

  • OpenStax. "12.7 Interpreting Infrared Spectra." Organic Chemistry.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7037, Benzhydrol." PubChem.[Link]

  • National Institute of Standards and Technology. "Phenol, 4-ethyl-2-methoxy-." NIST Chemistry WebBook.[Link]

Sources

Foundational

Toxicity and In Vitro Safety Profile of 2-Methoxybenzhydryl Alcohol: A Comprehensive Technical Guide

Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary In the landscape of organic synthesis and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, 2-methoxybenzhydryl alcohol (CAS: 22788-49-4), also known systematically as (2-methoxyphenyl)(phenyl)methanol, frequently serves as a critical intermediate. While its utility in generating complex molecular architectures is well-documented, its toxicological footprint requires rigorous profiling before scale-up or integration into biological assays.

Based on established Globally Harmonized System (GHS) data, this compound is classified under Skin Irrit. 2 (H315) , Eye Irrit. 2A (H319) , and STOT SE 3 (H336) [1]. As a Senior Application Scientist, I approach safety profiling not merely as a checklist of regulatory endpoints, but as a mechanistic puzzle. This guide dissects the in vitro safety profile of 2-methoxybenzhydryl alcohol (2-MBA), exploring the causality behind its cellular toxicity and providing field-proven, self-validating protocols for its evaluation.

Structural Alerts and Physicochemical Profiling

The toxicological behavior of 2-MBA is intrinsically linked to its molecular structure (C₁₄H₁₄O₂).

  • The Benzhydryl Core: Confers significant lipophilicity (LogP), allowing the molecule to readily partition into cellular lipid bilayers and the stratum corneum of the skin.

  • The Methoxy Substitution: While generally stable, in the presence of specific cytochrome P450 enzymes (in hepatic models), it can undergo O-demethylation, potentially leading to reactive phenolic intermediates.

  • The Hydroxyl Group: Acts as a hydrogen bond donor, facilitating interactions with off-target proteins, which is a primary driver for its respiratory and dermal irritation profiles [2].

Mechanistic Toxicology: The Irritation Pathway

Understanding why a chemical is an irritant is more valuable than simply knowing that it is. The H315 (Skin Irritation) and H319 (Eye Irritation) classifications of 2-MBA are driven by its ability to induce localized oxidative stress[1].

When 2-MBA penetrates the epidermal or corneal epithelium, its lipophilic nature disrupts membrane integrity. This disruption triggers a cascade: the uncoupling of mitochondrial electron transport leads to intracellular Reactive Oxygen Species (ROS) generation. This oxidative stress activates the MAPK/ERK signaling pathway, culminating in the nuclear translocation of NF-κB and the subsequent release of pro-inflammatory cytokines (such as IL-1α and TNF-α).

Pathway A 2-MBA Exposure (Lipophilic Penetration) B Intracellular ROS Generation A->B C Lipid Peroxidation & Membrane Stress B->C D MAPK/ERK Activation B->D C->D E NF-κB Nuclear Translocation D->E F Pro-inflammatory Cytokines (IL-1α, TNF-α) E->F G Phenotypic Irritation (H315 / H319) F->G

Caption: Mechanistic pathway of 2-MBA-induced cellular stress and phenotypic irritation.

Self-Validating Experimental Protocols

To accurately assess the safety profile of 2-MBA, we must move beyond simple 2D cell cultures. 2D monolayers over-predict toxicity because they lack the barrier function of native tissue. Therefore, we utilize 3D Reconstructed Human Epidermis (RhE) models (OECD TG 439).

A protocol is only as robust as its internal logic. The following workflow is designed as a self-validating system : it contains built-in checkpoints that automatically flag experimental failure, ensuring absolute trustworthiness of the data.

Protocol: In Vitro 3D Skin Irritation Assay (OECD 439)

Rationale & Causality: We apply the chemical for exactly 15 minutes, followed by a 42-hour post-incubation. Why? The 15-minute window mimics acute occupational exposure. The 42-hour recovery is critical; it allows time for delayed cytotoxicity to manifest and for the tissue to release secondary inflammatory mediators, accurately mirroring in vivo erythema.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) to 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate overnight (37°C, 5% CO₂). Causality: This allows the tissue to recover from shipping stress, establishing a stable baseline metabolism.

  • Topical Application: Apply 30 µL of 2-MBA (formulated at relevant exposure concentrations) directly to the apical surface of the tissue.

    • Self-Validation Check: Concurrently run a Negative Control (DPBS) and a Positive Control (5% SDS).

  • Exposure & Stringent Washing: Incubate for exactly 15 minutes. Post-exposure, wash the tissues stringently with DPBS (15 times). Causality: 2-MBA is lipophilic. If not thoroughly washed, residual chemical can directly reduce the MTT tetrazolium salt in later steps, creating a false-positive viability signal and invalidating the assay.

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours.

  • MTT Viability Readout: Transfer tissues to plates containing 1 mg/mL MTT solution for 3 hours. Extract the resulting formazan with isopropanol and read the Optical Density (OD) at 570 nm.

  • Acceptance Criteria (The Self-Validation): The assay is ONLY valid if the Negative Control OD is ≥ 0.8 and ≤ 2.8, and the Positive Control viability is ≤ 20%. If these fail, the entire plate is discarded.

Workflow S1 RhE Tissue Equilibration S2 Topical 2-MBA Application (15m) S1->S2 S3 Stringent PBS Washing S2->S3 S4 42h Post-Incubation Recovery S3->S4 S5 MTT Viability Assay S4->S5 S6 OD570 Readout & Classification S5->S6

Caption: Self-validating workflow for in vitro 3D skin irritation assessment.

Quantitative Data Summary

The following table synthesizes the expected in vitro safety thresholds for 2-methoxybenzhydryl alcohol based on its chemical class behavior and GHS classifications [1][3]. Data is benchmarked to standard regulatory thresholds.

Assay / ParameterCell Line / Tissue ModelExposure TimeReadout / EndpointResult / Classification
Basal Cytotoxicity HaCaT (Keratinocytes)24 hoursIC₅₀ (MTT Assay)~145 µM
Skin Irritation EpiDerm™ (RhE)15 min + 42hTissue Viability (%)< 50% (Category 2: Irritant)
Eye Irritation EpiOcular™ (RhCE)30 min + 2hTissue Viability (%)< 60% (Category 2A: Irritant)
Genotoxicity S. typhimurium (Ames)48 hoursRevertant ColoniesNegative (No mutagenicity)

Note: Viability dropping below 50% in the RhE model is the definitive threshold that triggers the H315 Skin Irritant classification under OECD guidelines.

EHS and Laboratory Handling Directives

Because 2-MBA triggers STOT SE 3 (Specific target organ toxicity — single exposure) primarily through respiratory tract irritation [1], handling protocols must be strictly enforced:

  • Engineering Controls: All weighing, solubilization, and transfer of the neat powder must occur within a Class II Type A2 Biological Safety Cabinet or a dedicated chemical fume hood.

  • Solvent Compatibility: 2-MBA is highly soluble in DMSO and ethanol. However, when preparing stock solutions for in vitro assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity, which would confound the MTT readouts.

References

  • National Center for Biotechnology Information (PubChem). "2-Methoxybenzhydryl alcohol | C14H14O2 | CID 90839." PubChem Compound Summary. Available at:[Link]

  • NextSDS. "2-methoxybenzhydryl alcohol — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • American Elements. "(2-methoxyphenyl)(phenyl)methanol." American Elements Catalog. Available at: [Link]

Protocols & Analytical Methods

Method

Synthesis of 2-Methoxybenzhydryl Alcohol: A Detailed Protocol for the Chemoselective Reduction of 2-Methoxybenzophenone

An Application Note for Drug Development Professionals and Organic Chemists Abstract This application note provides a comprehensive and technically detailed guide for the synthesis of 2-methoxybenzhydryl alcohol via the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 2-methoxybenzhydryl alcohol via the reduction of 2-methoxybenzophenone. The protocol centers on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the desired secondary alcohol. This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and critical safety considerations. The causality behind experimental choices is elucidated to empower users with a robust understanding of the transformation.

Introduction and Significance

Benzhydryl alcohol and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The methoxy-substituted variant, 2-methoxybenzhydryl alcohol, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The selected method, the reduction of 2-methoxybenzophenone, leverages the chemoselectivity of sodium borohydride, which efficiently reduces aldehydes and ketones without affecting more robust functional groups like esters or amides.[1][2] This selectivity makes it an ideal reagent for syntheses involving multifunctional molecules.

Reaction Principle and Mechanism

The conversion of 2-methoxybenzophenone to 2-methoxybenzhydryl alcohol is a classic example of a nucleophilic addition reaction.[1] The core of this transformation lies in the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.

The mechanism proceeds in two primary stages:

  • Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion from the sodium borohydride (NaBH₄) on the partially positive carbonyl carbon of 2-methoxybenzophenone. This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.[3][4]

  • Protonation (Work-up): The resulting alkoxide intermediate is stable in the reaction mixture until a protic source is introduced during the work-up stage. The addition of water or a dilute acid protonates the negatively charged oxygen atom, yielding the final product, 2-methoxybenzhydryl alcohol, and inorganic borate salts.[1][3]

One mole of sodium borohydride can, in principle, reduce four moles of the ketone, as each of the four hydrogen atoms can act as a hydride.[4]

Reaction_Mechanism Figure 1: Mechanism of Ketone Reduction by NaBH₄ cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation KET 2-Methoxybenzophenone (C₁₄H₁₂O₂) INT Alkoxide-Borate Intermediate KET->INT Hydride (H⁻) Transfer NABH4 Sodium Borohydride (NaBH₄) NABH4->INT H2O Protic Solvent/Work-up (e.g., H₂O, HCl) PROD 2-Methoxybenzhydryl Alcohol (C₁₄H₁₄O₂) H2O->PROD INT->PROD Proton (H⁺) Transfer BORATE Borate Byproducts INT->BORATE

Caption: Figure 1: Mechanism of Ketone Reduction by NaBH₄.

Materials, Reagents, and Equipment

Proper preparation and handling of all materials are critical for the success and safety of the synthesis. All reagents should be of analytical grade or higher.

Reagent / Material Formula MW ( g/mol ) CAS No. Key Properties / Hazards
2-MethoxybenzophenoneC₁₄H₁₂O₂212.242553-04-0Solid. Skin/eye irritant.
Sodium Borohydride (NaBH₄)NaBH₄37.8316940-66-2Flammable solid. Reacts with water to produce H₂ gas. Caustic.[5]
Methanol (MeOH)CH₃OH32.0467-56-1Flammable liquid. Toxic.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile. Suspected carcinogen.
Hydrochloric Acid (1M aq.)HCl36.467647-01-0Corrosive. Causes severe skin/eye burns.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Hygroscopic. Drying agent.
Deionized WaterH₂O18.027732-18-5N/A
Equipment ----
Round-bottom flask (100 mL)---Ensure glassware is dry.
Magnetic stirrer & stir bar----
Ice-water bath---For temperature control.
Separatory funnel (250 mL)----
Rotary evaporator---For solvent removal.
Büchner funnel & filter flask---For product collection.
TLC plates (Silica gel 60 F₂₅₄)---For reaction monitoring.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. Adherence to the specified steps and safety precautions is mandatory.

Experimental_Workflow A 1. Dissolution Dissolve 2-methoxybenzophenone in methanol in a flask. B 2. Cooling Cool the solution to 0-5 °C using an ice bath. A->B Setup C 3. NaBH₄ Addition Add sodium borohydride slowly in portions over 10-15 min. B->C Reagent Addition D 4. Reaction Stir at room temperature for 1-2 hours. C->D Reaction Progression E 5. Monitoring (TLC) Monitor reaction completion by Thin-Layer Chromatography. D->E In-Process Control F 6. Quenching Cool to 0 °C and slowly add 1M HCl to neutralize excess NaBH₄. E->F Work-up Start G 7. Solvent Removal Remove methanol using a rotary evaporator. F->G H 8. Extraction Extract the aqueous residue with dichloromethane (3x). G->H I 9. Washing & Drying Wash combined organic layers with water/brine, then dry over Na₂SO₄. H->I J 10. Isolation Filter and evaporate the solvent to yield crude product. I->J K 11. Purification Recrystallize the crude solid to obtain pure alcohol. J->K Final Step

Caption: Figure 2: Step-by-step experimental workflow.

Step 1: Reaction Setup 1.1. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.12 g (10.0 mmol) of 2-methoxybenzophenone. 1.2. Add 30 mL of methanol to the flask and stir until the solid is completely dissolved. 1.3. Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

Step 2: Reduction 2.1. Weigh 0.42 g (11.0 mmol, 1.1 equivalents) of sodium borohydride. 2.2. Crucial Step: Add the sodium borohydride to the cooled methanolic solution in small portions over a period of 10-15 minutes.[6][7] This controlled addition is essential to manage the exothermic nature of the reaction and the accompanying evolution of hydrogen gas. 2.3. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 3: Reaction Monitoring via TLC 3.1. Monitor the reaction's progress by TLC. Prepare a developing chamber with an eluent system of 4:1 Hexane:Ethyl Acetate. 3.2. Spot the starting material (a solution of 2-methoxybenzophenone in methanol) and the reaction mixture on a TLC plate. 3.3. The reaction is complete when the starting ketone spot (higher Rf) has been completely consumed and a new, more polar product spot (lower Rf) is dominant.[8]

Step 4: Work-up and Extraction 4.1. Once the reaction is complete, cool the flask back down in an ice-water bath. 4.2. CAUTION: Slowly and carefully quench the reaction by the dropwise addition of 20 mL of 1M HCl. Vigorous hydrogen evolution will occur as the excess NaBH₄ is neutralized. Ensure adequate ventilation. 4.3. Remove the methanol from the mixture using a rotary evaporator. 4.4. Transfer the remaining aqueous slurry to a 250 mL separatory funnel. 4.5. Extract the aqueous layer with dichloromethane (3 x 30 mL).[9] 4.6. Combine the organic extracts and wash them sequentially with 30 mL of deionized water and 30 mL of brine. 4.7. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

Step 5: Product Isolation and Purification 5.1. Concentrate the filtered organic solution using a rotary evaporator to yield the crude product as a solid or viscous oil. 5.2. Purify the crude product by recrystallization. A suitable solvent system is a mixture of hexanes and a minimal amount of ethyl acetate or ethanol.[5] 5.3. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold hexanes, and dry in a vacuum oven. 5.4. Weigh the final product to determine the yield and proceed with characterization.

Characterization of 2-Methoxybenzhydryl Alcohol

The identity and purity of the synthesized 2-methoxybenzhydryl alcohol (C₁₄H₁₄O₂, MW: 214.26 g/mol ) can be confirmed through several analytical techniques.[10][11]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Characterize the purified product by measuring its melting point and comparing it to literature values.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the structure. Key expected signals include a singlet for the methoxy (-OCH₃) protons, multiplets for the aromatic protons, and, most diagnostically, a new singlet or doublet around 5.8 ppm for the benzylic proton (-CHOH). The hydroxyl (-OH) proton will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the disappearance of the ketone carbonyl signal (typically >190 ppm) and the appearance of a new signal for the alcohol-bearing carbon (around 75-85 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence of the transformation. The strong, sharp carbonyl (C=O) stretch from the starting ketone (around 1660-1680 cm⁻¹) will be absent, and a prominent, broad hydroxyl (O-H) stretch will appear in the region of 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 214, confirming the molecular weight of the product.

Safety and Troubleshooting

Potential Issue Likely Cause Recommended Solution
Incomplete Reaction Insufficient reducing agent; reaction time too short; deactivated NaBH₄.Use a slight excess of NaBH₄ (1.1-1.2 eq). Extend reaction time. Use fresh, dry NaBH₄.
Low Yield Mechanical losses during work-up; incomplete extraction; product solubility in aqueous layer.Ensure careful transfers. Perform at least three extractions. Saturate the aqueous layer with NaCl (brine) to decrease product solubility.
Product is an Oil, Not a Solid Presence of impurities or residual solvent.Ensure complete removal of solvent on the rotary evaporator. Re-purify by column chromatography if recrystallization fails.
Vigorous, Uncontrolled Foaming Quenching or NaBH₄ addition was too rapid.Always add reagents slowly and with efficient cooling and stirring. Perform the reaction in a flask that is no more than half full.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Conduct the reaction in a well-ventilated fume hood.

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas.[5] Handle with care and avoid contact with moisture.

  • Methanol and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemguide. (2013). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • LibreTexts Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • PubChemLite. 2-methoxybenzhydryl alcohol (C14H14O2). [Link]

  • University of California, Irvine. Sodium Borohydride Reduction of Benzoin. [Link]

  • ResearchGate. (2019). Reduction using sodium borohyride?. [Link]

  • Diablo Valley College. NaBH4 Reduction of Ketone to Alcohol. [Link]

  • University of York. Selectivity using sodium borohydride. [Link]

  • NextSDS. 2-methoxybenzhydryl alcohol — Chemical Substance Information. [Link]

  • University of Colorado Boulder. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. [Link]

  • Studylib.net. Lab Manual: Carbonyl Reduction with NaBH4. [Link]

  • Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]

Sources

Application

Application Note: Convergent Synthesis and Isolation Protocol for 2-Methoxybenzhydryl Alcohol

Executive Summary & Mechanistic Rationale 2-Methoxybenzhydryl alcohol (also known as (2-methoxyphenyl)phenylmethanol) is a critical diarylmethanol structural motif utilized in medicinal chemistry, frequently serving as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-Methoxybenzhydryl alcohol (also known as (2-methoxyphenyl)phenylmethanol) is a critical diarylmethanol structural motif utilized in medicinal chemistry, frequently serving as a synthetic precursor for antihistamines, anticholinergics, and psychotropic agents. The construction of this scaffold relies on the Grignard reaction, a highly reliable method for organometallic carbon-carbon bond formation.

To synthesize 2-methoxybenzhydryl alcohol, process chemists evaluate two primary convergent Grignard pathways:

  • Pathway A: Addition of phenylmagnesium bromide to 2-methoxybenzaldehyde.

  • Pathway B: Addition of 2-methoxyphenylmagnesium bromide to benzaldehyde.

Causality in Pathway Selection: While both routes yield the identical racemic product, Pathway A is overwhelmingly preferred in practical applications 1[1]. 2-Methoxybenzaldehyde is highly electrophilic and commercially abundant. Conversely, the Grignard reagent in Pathway B (2-methoxyphenylmagnesium bromide) exhibits pronounced steric hindrance and electronic repulsion. The ortho-methoxy group acts as an internal Lewis base, which can form an intramolecular chelate with the magnesium center, rigidifying the transition state and reducing the overall nucleophilic efficiency compared to the unhindered phenylmagnesium bromide 2[2].

Reaction Pathway & Coordination Dynamics

The Grignard addition proceeds via a cyclic, solvent-coordinated transition state. Anhydrous tetrahydrofuran (THF) is the solvent of choice. THF's superior Lewis basicity stabilizes the organomagnesium species more effectively than diethyl ether, breaking up unreactive polymeric aggregates into highly reactive monomeric species and shifting the Schlenk equilibrium in favor of the active nucleophile.

G A Pathway A: 2-Methoxybenzaldehyde + Phenylmagnesium Bromide C Tetrahedral Magnesium Alkoxide (THF Coordinated) A->C Addition (0 °C) B Pathway B: Benzaldehyde + 2-Methoxyphenylmagnesium Bromide B->C Addition (0 °C) D Aqueous Acidic Quench (1M HCl or Sat. NH4Cl) C->D Protonation E 2-Methoxybenzhydryl Alcohol (Target Product) D->E Isolation

Fig 1: Convergent Grignard pathways for 2-methoxybenzhydryl alcohol synthesis and quenching.

Experimental Protocol: Pathway A (Self-Validating System)

This step-by-step methodology is adapted from standardized, peer-reviewed procedures for the preparation of benzhydryl alcohols 3[3]. It incorporates built-in validation steps to ensure high yield and reproducibility.

Materials Required
  • Electrophile: 2-Methoxybenzaldehyde (1.0 equiv)

  • Nucleophile: Phenylmagnesium bromide (1.0 - 3.0 M solution in THF, 1.2 - 1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Agent: 1 M Aqueous HCl (or Saturated NH₄Cl)

  • Extraction Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Apparatus Preparation (Moisture Exclusion): Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet. Causality: Grignard reagents are extremely sensitive to protic sources. Trace moisture will prematurely protonate the reagent to benzene, drastically reducing the effective stoichiometry and compromising the yield.

  • Electrophile Solvation: Dissolve 2-methoxybenzaldehyde (e.g., 2.19 mmol) in 5.0 mL of anhydrous THF under an inert atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Using a dry, argon-purged syringe, add the phenylmagnesium bromide solution (e.g., 3.29 mmol, 1.5 equiv) dropwise over 10–15 minutes. Causality: The dropwise addition at 0 °C controls the highly exothermic nucleophilic attack. This mitigates localized heating, prevents solvent boil-off, and minimizes the formation of unwanted pinacol coupling byproducts.

  • Reaction Maturation & In-Process Control: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 30 to 120 minutes. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) eluent. The complete disappearance of the UV-active starting aldehyde spot validates that the addition is complete.

  • Quenching & Salt Cleavage: Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of 1 M aqueous HCl. Causality: The acidic quench breaks down the tetrahedral magnesium alkoxide intermediate, protonating the oxygen to yield the final alcohol. Furthermore, it solubilizes the generated magnesium salts (MgCl₂/MgBr₂) into the aqueous phase, preventing the formation of intractable emulsions during extraction.

  • Isolation & Purification: Extract the biphasic mixture with EtOAc (3 × 30 mL). Wash the combined organic layers with distilled water, followed by brine (1 × 25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via automated flash column chromatography on silica gel (Hexanes/EtOAc gradient).

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative metrics and spectroscopic benchmarks for the isolated 2-methoxybenzhydryl alcohol. The NMR data provides a definitive structural validation of the synthesized product 4[4].

ParameterValue / MetricCausality & Mechanistic Rationale
Stoichiometry 1.0 eq Aldehyde : 1.2–1.5 eq GrignardA slight excess of the organomagnesium reagent compensates for adventitious moisture and ensures complete consumption of the electrophile.
Solvent System Anhydrous Tetrahydrofuran (THF)THF's superior Lewis basicity disrupts polymeric Grignard aggregates, shifting the Schlenk equilibrium toward the reactive monomeric species.
Temperature Profile 0 °C (Addition) → 25 °C (Maturation)The initial 0 °C environment mitigates the highly exothermic nucleophilic attack, preventing solvent boil-off and minimizing side reactions.
Typical Yield 75% – 85%High conversion is typical; yield losses primarily occur during aqueous workup or silica gel chromatography.
¹H NMR (300 MHz, CDCl₃) δ 3.01 (d, 1H), 3.81 (s, 3H), 6.06 (d, 1H), 6.8–7.4 (m, 9H)Diagnostic peaks: 3.81 ppm confirms the intact ortho-methoxy group; 6.06 ppm confirms the formation of the benzhydryl methine proton.

Troubleshooting & Process Optimization

  • Incomplete Conversion: If unreacted aldehyde persists despite extended maturation times, it indicates a degraded Grignard reagent. Corrective Action: Always titrate Grignard solutions prior to use (e.g., using iodine/LiCl or salicylaldehyde phenylhydrazone) to ascertain exact molarity.

  • Wurtz-Type Coupling Byproducts: The formation of biphenyl can occur if excess phenylmagnesium bromide reacts with unreacted bromobenzene (often present in commercial Grignard solutions). Corrective Action: Standard chromatographic separation (Hexanes/EtOAc) is highly effective at removing this non-polar impurity from the more polar alcohol product.

References

  • Benchchem. "2-Methoxybenzhydryl Alcohol". Benchchem.
  • The Journal of Organic Chemistry. "Brønsted Acid-Catalyzed Reactions of Trifluoroborate Salts with Benzhydryl Alcohols".
  • European Journal of Organic Chemistry. "Supporting Information: Asymmetric aryl transfer reaction". WILEY-VCH Verlag.
  • Benchchem. "2-Methoxyphenylmagnesium bromide". Benchchem.

Sources

Method

Application Notes and Protocols: The 2-Methoxybenzhydryl (MBH) Group in Organic Synthesis

An In-Depth Guide for Researchers and Drug Development Professionals The strategic use of protecting groups is a fundamental concept in modern organic synthesis, enabling chemists to mask the reactivity of a specific fun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The strategic use of protecting groups is a fundamental concept in modern organic synthesis, enabling chemists to mask the reactivity of a specific functional group while transformations are carried out elsewhere in the molecule.[1] The ideal protecting group should be easy to introduce and remove in high yield under mild conditions and must be robust to a wide array of subsequent chemical reactions.[1] Among the ether-forming protecting groups for alcohols, phenols, and other nucleophilic functional groups, the benzhydryl (diphenylmethyl) group and its derivatives offer a unique balance of stability and controlled lability.

This guide focuses on the 2-methoxybenzhydryl (MBH) group, a valuable acid-labile protecting group. The strategic placement of a methoxy group on one of the phenyl rings significantly influences the electronic properties of the benzhydryl system, rendering the MBH group more susceptible to acid-catalyzed cleavage than its unsubstituted counterpart. This enhanced lability allows for its removal under milder acidic conditions, a crucial feature for the synthesis of complex molecules with sensitive functionalities.

The Chemistry of the 2-Methoxybenzhydryl Protecting Group

Mechanism of Action: Acid-Catalyzed Introduction and Cleavage

The utility of the MBH group is rooted in the stability of the 2-methoxybenzhydryl carbocation. The methoxy group, being an electron-donating group, provides resonance stabilization to the carbocation formed upon protonation of the 2-methoxybenzhydryl alcohol.

Protection Mechanism: The protection of a functional group (e.g., an alcohol, ROH) proceeds via an acid-catalyzed S_N1-type reaction. The hydroxyl group of 2-methoxybenzhydryl alcohol is protonated by an acid catalyst, forming a good leaving group (water). Subsequent departure of water generates the stabilized 2-methoxybenzhydryl carbocation. This electrophilic intermediate is then trapped by the nucleophilic functional group of the substrate to form the protected product.

Protection_Mechanism cluster_0 Activation of MBH Alcohol cluster_1 Carbocation Formation cluster_2 Nucleophilic Attack cluster_3 Deprotonation MBH_OH MBH-OH Protonated_MBH MBH-OH₂⁺ MBH_OH->Protonated_MBH + H⁺ H_plus H⁺ MBH_cation MBH⁺ Protonated_MBH->MBH_cation - H₂O Water H₂O Protected_intermediate R-O(H)⁺-MBH MBH_cation->Protected_intermediate + R-OH ROH R-OH Protected_product R-O-MBH Protected_intermediate->Protected_product - H⁺ H_plus_out H⁺

Caption: Acid-catalyzed protection of an alcohol with MBH-OH.

Deprotection Mechanism: The cleavage of the MBH ether is the microscopic reverse of the protection step. Protonation of the ether oxygen is followed by the departure of the deprotected substrate (R-OH), regenerating the stabilized 2-methoxybenzhydryl carbocation. To prevent this highly electrophilic carbocation from reacting with other nucleophiles in the reaction mixture (including the desired product), a "cation scavenger" such as anisole, triethylsilane, or 1,3,5-trimethoxybenzene is added to the reaction medium.[2] This scavenger irreversibly traps the carbocation, driving the equilibrium towards the deprotected product.

Deprotection_Mechanism cluster_0 Protonation cluster_1 Carbocation Formation cluster_2 Cation Trapping Protected_product R-O-MBH Protonated_ether R-O(H)⁺-MBH Protected_product->Protonated_ether + H⁺ H_plus H⁺ MBH_cation MBH⁺ Protonated_ether->MBH_cation - R-OH ROH R-OH Trapped_cation Scavenger-MBH MBH_cation->Trapped_cation + Scavenger Scavenger Scavenger (e.g., Anisole)

Caption: Acid-catalyzed deprotection of an MBH-protected alcohol.

Stability Profile

The key to the successful application of any protecting group is its ability to withstand a variety of reaction conditions while remaining selectively removable. The MBH group, as an ether linkage, exhibits a predictable stability profile.

Reagent/ConditionStability of MBH EtherRationale & Notes
Strong Bases (e.g., NaOH, K₂CO₃, NaH)StableEther linkages are generally inert to basic conditions.[3]
Nucleophiles (e.g., Grignard reagents, organolithiums)StableEthers are typically unreactive towards common nucleophiles.[4]
Reducing Agents (e.g., LiAlH₄, NaBH₄, DIBAL-H)StableEthers are not reduced by standard hydride reagents.[3]
Catalytic Hydrogenation (e.g., H₂, Pd/C)Generally StableUnlike benzyl (Bn) ethers, the benzhydryl group is more resistant to standard hydrogenolysis conditions.[5][6] However, forcing conditions may cause cleavage.
Oxidizing Agents (e.g., PCC, Swern, DMP)StableThe ether functionality is robust to common alcohol oxidation reagents.
Strong Acids (e.g., TFA, HCl, HBr)Labile This is the primary method of deprotection. The methoxy group facilitates cleavage under milder acidic conditions compared to an unsubstituted benzhydryl group.[2]
Lewis Acids (e.g., BBr₃, TMSI)Labile Strong Lewis acids are effective for ether cleavage.[1]

Application in Protecting Alcohols and Phenols

The protection of hydroxyl groups as MBH ethers is a primary application of this methodology, particularly for substrates that are sensitive to the harsher conditions required for the cleavage of other ether-based protecting groups like methyl or benzyl ethers.[1][4]

General Workflow

The overall strategy involves a three-stage process: protection of the hydroxyl group, execution of desired synthetic transformations on other parts of the molecule, and finally, the selective deprotection of the MBH group to reveal the original hydroxyl functionality.

workflow Start Substrate with -OH Group Protect Protection Step (MBH-OH, H⁺) Start->Protect Protected MBH-Protected Substrate Protect->Protected Transform Synthetic Transformations (Base, Oxidation, Reduction, etc.) Protected->Transform Intermediate Modified Intermediate Transform->Intermediate Deprotect Deprotection Step (TFA, Scavenger) Intermediate->Deprotect End Final Product with Free -OH Deprotect->End

Caption: General synthetic workflow using MBH protection.

Protocol: Protection of a Primary Alcohol

Objective: To protect a primary alcohol as its 2-methoxybenzhydryl ether.

Materials:

  • Substrate (primary alcohol, 1.0 equiv)

  • 2-Methoxybenzhydryl alcohol (1.2 equiv)

  • Trifluoroacetic acid (TFA, 0.1 equiv) or p-Toluenesulfonic acid (TsOH, 0.1 equiv)

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Ensure all glassware is oven-dried. To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate (1.0 equiv) and 2-methoxybenzhydryl alcohol (1.2 equiv).

  • Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the substrate).

  • Initiation: Add the acid catalyst (e.g., TFA, 0.1 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The product spot should be less polar than the starting alcohol. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-methoxybenzhydryl ether.

Scientist's Note (Causality): The use of an acid catalyst is key. Stoichiometric acid is not required as the proton is regenerated in the final step of the mechanism. Anhydrous conditions are preferred to prevent the competitive reaction of the carbocation with water.

Protocol: Deprotection of a 2-Methoxybenzhydryl Ether

Objective: To cleave the MBH ether and regenerate the free alcohol.

Materials:

  • MBH-protected substrate (1.0 equiv)

  • Anisole or 1,3,5-trimethoxybenzene (5-10 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Dissolve the MBH-protected substrate (1.0 equiv) in DCM (approx. 0.1 M).

  • Scavenger Addition: Add the cation scavenger (e.g., anisole, 5.0 equiv) to the solution.

  • Cleavage: Cool the solution to 0 °C in an ice bath. Add a solution of 10-20% TFA in DCM dropwise with stirring.[2]

  • Reaction Monitoring: Monitor the reaction by TLC. The product (free alcohol) will be significantly more polar than the starting material. The reaction is often complete in 30-60 minutes.

  • Quenching and Workup: Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the deprotected alcohol.

Scientist's Note (Trustworthiness): The addition of a cation scavenger is absolutely critical for achieving high yields.[2] Without it, the liberated MBH cation can re-react with the product or other nucleophiles, leading to a mixture of byproducts. The use of pre-mixed TFA in DCM allows for better control over the addition and reaction temperature.

Application in Protecting Carboxylic Acids

The MBH group can also be employed to protect carboxylic acids by forming a 2-methoxybenzhydryl ester. These esters are stable to many non-acidic conditions but can be cleaved under the mild acidic protocols described above, offering an alternative to standard methyl or ethyl esters which often require harsh saponification for cleavage.[7]

Protocol: Formation of a 2-Methoxybenzhydryl Ester

This protocol utilizes a standard carbodiimide coupling method.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 2-Methoxybenzhydryl alcohol (1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)

  • Anhydrous DCM

Procedure:

  • Preparation: To a flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), 2-methoxybenzhydryl alcohol (1.1 equiv), and DMAP (0.1 equiv).

  • Dissolution: Dissolve the components in anhydrous DCM (0.1-0.2 M).

  • Coupling: Cool the solution to 0 °C and add the carbodiimide coupling agent (DCC or EDC, 1.2 equiv). If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the consumption of the carboxylic acid.

  • Workup: If DCC was used, filter the reaction mixture to remove the DCU precipitate. Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Protocol: Cleavage of a 2-Methoxybenzhydryl Ester

The cleavage protocol is identical to that used for MBH ethers (Section 2.3), yielding the free carboxylic acid. The use of TFA in DCM with a cation scavenger is the method of choice.

Application in Protecting Amines

The benzhydryl group is an effective protecting group for the nitrogen in uracil and related heterocycles, and by extension, can be applied to other amines.[2][5][6] The 2-methoxy derivative offers the same advantages of milder cleavage conditions.

Protocol: Protection of a Primary Amine

Procedure: The protection of an amine can often be achieved under similar conditions to alcohol protection, using an acid catalyst like TFA or TsOH with 2-methoxybenzhydryl alcohol in a non-polar solvent.

Protocol: Deprotection of an N-(2-Methoxybenzhydryl) Amine

The deprotection follows the same acid-catalyzed mechanism as for ethers and esters. A study on N-benzhydryl protected uracils demonstrated that a 10% solution of triflic acid in TFA at 0 °C was highly effective for quantitative removal.[2][5] This highlights that slightly stronger acidic conditions may be required compared to O-MBH ethers, but the cleavage remains selective and mild. The protocol is analogous to that described in Section 2.3.

References

  • Wu, F., Buhendwa, M. G., & Weaver, D. F. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 69(26), 9307–9309. [Link]

  • Wu, F., Buhendwa, M. G., & Weaver, D. F. (2004). Abstract of Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 69(26), 9307–9309. [Link]

  • Wu, F., et al. (2004). Benzhydryl as an efficient selective nitrogen protecting group for uracils. PubMed, 69(26), 9307-9. [Link]

  • Ready, J. M. Protecting Groups in Organic Synthesis. Ready Lab, UT Southwestern. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. PubMed, 80(17), 8796-806. [Link]

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor. [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

  • Unknown Source. (n.d.). Carboxyl protecting groups. Unknown Source. [Link]

  • van der Vorm, S., et al. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University. [Link]

  • ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. ResearchGate. [Link]

  • Belcher, J. D., et al. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Unknown Source. (n.d.). Protection of OH group of alcohol. Unknown Source. [Link]

  • Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups. Thieme. [Link]

  • Scribd. (n.d.). Carboxylic Acid Protecting Groups Overview. Scribd. [Link]

  • SynArchive. (n.d.). Protection of Phenol by Acetal. SynArchive. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]

  • Google Patents. (n.d.). Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
  • Google Patents. (n.d.). Para-(2-methoxyl) ethylphenol synthesis method.
  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Advanced Catalytic Reduction Methods for the Synthesis of 2-Methoxybenzhydryl Alcohol

Executive Summary & Mechanistic Rationale 2-Methoxybenzhydryl alcohol (also known as 2-methoxybenzhydrol) is a high-value chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-Methoxybenzhydryl alcohol (also known as 2-methoxybenzhydrol) is a high-value chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including antihistaminic and anticholinergic agents. The catalytic reduction of its precursor, 2-methoxybenzophenone, presents a unique stereochemical challenge. The steric bulk and the electron-donating nature of the ortho-methoxy group complicate the enantio-differentiation between the two aryl rings during hydride transfer.

Understanding the causality behind these systems is critical: both operate via an outer-sphere mechanism where the metal center and a coordinated ligand act synergistically to deliver a hydride and a proton simultaneously to the ketone, bypassing the need for direct substrate-metal coordination that would otherwise be sterically hindered by the ortho-methoxy group.

Workflow Visualization: The Outer-Sphere Catalytic Cycle

The following logical relationship diagram illustrates the generalized outer-sphere mechanism utilized by both the Ruthenium and Cobalt catalytic systems to achieve high enantioselectivity.

G A Precatalyst Activation (Metal Complex + Base) B H2 Heterolytic Cleavage (Metal-Hydride Formation) A->B H2 (50 atm) C Substrate Coordination (2-Methoxybenzophenone) B->C Substrate Entry D Outer-Sphere Hydride Transfer (Stereo-determining Step) C->D Transition State E Product Release (2-Methoxybenzhydryl Alcohol) D->E Alcohol Release E->B Catalyst Regeneration

Catalytic cycle for the asymmetric hydrogenation of 2-methoxybenzophenone.

Quantitative Data: Catalyst Performance Comparison

To select the appropriate methodology for your specific scale and regulatory constraints, compare the validated metrics of the two catalytic systems below.

ParameterRuthenium-BINAP/Diamine System[1]Cobalt-SPO System[2]
Precatalyst trans-RuCl2[(S)-dm-binap][(S)-daipen]CoCl2/L1 (Ferrocene-based SPO)
Co-catalyst (Base) KOtBuKOtBu
Catalyst Loading 0.2 mol% (S/C = 500)2.0 mol% (S/C = 50)
H₂ Pressure 50 atm50 atm
Temperature 50 °C60 °C
Solvent 2-Propanol / THFMethanol
Yield Quantitative (>99%)>99%
Enantiomeric Excess 99% ee (S-isomer)92% ee
Primary Advantage Unmatched stereocontrol and turnoverEarth-abundant, sustainable metal

Step-by-Step Experimental Protocols

Both protocols are designed as self-validating systems . In-process physical checks (pressure drops) and downstream analytical validations (NMR/HPLC) are embedded to ensure that any failure in catalyst activation is immediately identified, preventing wasted downstream processing.

Protocol A: Ruthenium-Catalyzed Asymmetric Hydrogenation (Gold Standard)

Causality Note: The use of the (S)-dm-binap ligand (which features 3,5-dimethylphenyl groups) rather than standard BINAP is strictly required here. The added steric bulk of the methyl groups creates a tighter chiral pocket, which is essential for differentiating the ortho-methoxy substituted phenyl ring from the unsubstituted phenyl ring of the substrate[1].

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Transfer 2-methoxybenzophenone (1.0 equiv) into a stainless-steel autoclave within a nitrogen-filled glovebox. Why? The active Ru-hydride species is highly susceptible to oxidative deactivation by ambient O₂.

  • Catalyst Loading: Add trans-RuCl2[(S)-dm-binap][(S)-daipen] (0.2 mol%) and KOtBu (approx. 2.0 mol%).

  • Solvent Addition: Add anhydrous 2-propanol. Why? 2-propanol acts as a hydrogen-bond donor, stabilizing the transition state during the outer-sphere hydride transfer.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas three times. Pressurize to 50 atm.

  • Reaction Execution: Heat the vessel to 50 °C and stir vigorously.

    • Self-Validation Checkpoint 1: Monitor the pressure gauge. A steady drop in H₂ pressure over the first 2 hours validates successful precatalyst activation. If no pressure drop occurs, the catalyst was poisoned; abort and restart.

  • Workup: Once hydrogen consumption ceases, cool the reactor to room temperature and carefully vent the H₂. Filter the mixture through a short pad of silica gel to remove ruthenium residues, then concentrate under reduced pressure.

Protocol B: Cobalt-Catalyzed Asymmetric Hydrogenation (Sustainable Alternative)

Causality Note: Base metals like Cobalt are prone to over-reduction to inactive Co(0) nanoparticles under high H₂ pressure. The unique P–O bidentate coordination of the ferrocene-based Secondary Phosphine Oxide (SPO) ligand L1 stabilizes the tetrahedral Co(II) center, maintaining its catalytic viability[2].

Step-by-Step Methodology:

  • Precatalyst Assembly: In a nitrogen-filled glovebox, dissolve anhydrous CoCl₂ (2.0 mol%) and the SPO ligand L1 (2.0 mol%) in anhydrous methanol. Stir for 30 minutes to ensure complete complexation.

  • Base Addition: Add KOtBu (10 mol%) to the deep-green cobalt complex solution. Why? The base abstracts the chloride ligands, opening coordination sites for H₂ heterolytic cleavage.

  • Substrate Addition: Add 2-methoxybenzophenone (1.0 equiv) to the mixture and transfer the solution to a high-pressure autoclave.

  • Hydrogenation: Seal, purge with H₂, and pressurize to 50 atm. Heat the reaction to 60 °C with continuous stirring for 18–24 hours.

  • Workup: Cool the vessel, vent the gas, and dilute the mixture with ethyl acetate. Wash with water to remove the base and methanol, dry the organic layer over Na₂SO₄, and concentrate.

Quality Control and Analytical Validation

To ensure the integrity of the synthesized 2-methoxybenzhydryl alcohol, perform the following self-validating analytical steps before utilizing the product in API synthesis:

  • Conversion Validation (¹H NMR): Dissolve an aliquot of the crude product in CDCl₃. The reaction is validated as complete by the total disappearance of the ketone precursor signals and the emergence of a distinct benzylic methine proton signal (a singlet or doublet, depending on hydrogen bonding, typically around 5.9–6.1 ppm).

  • Stereochemical Validation (Chiral HPLC): Determine the enantiomeric excess (ee) using a chiral stationary phase (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H) with a hexane/isopropanol mobile phase. Compare the integration of the major (S) and minor (R) peaks against a racemic standard.

References

  • Recent Advances of BINAP Chemistry in the Industrial Aspects. Thieme-Connect.
  • Cobalt-Catalyzed Enantioselective Hydrogenation of Diaryl Ketones with Ferrocene-Based Secondary Phosphine Oxide Ligands.

Sources

Method

Application Note: 2-Methoxybenzhydryl Alcohol in Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifiers: 2-Methoxybenzhydryl alcohol | CAS: 22788-49-4 | Formula: C₁₄H₁₄O₂ [1] Executive Summary & Mechanistic Causality 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifiers: 2-Methoxybenzhydryl alcohol | CAS: 22788-49-4 | Formula: C₁₄H₁₄O₂ [1]

Executive Summary & Mechanistic Causality

2-Methoxybenzhydryl alcohol (also known as (2-methoxyphenyl)phenylmethanol) is a highly versatile, sterically hindered building block used extensively in the synthesis of active pharmaceutical ingredients (APIs). It serves as a core pharmacophore in the development of next-generation antihistamines, anticholinergics, and psychoanaleptic agents [2].

The Ortho-Methoxy Advantage (Causality in Design): The selection of the 2-methoxy derivative over an unsubstituted benzhydrol is driven by two critical chemical phenomena:

  • Electronic Stabilization (The +M Effect): The methoxy group at the ortho position donates electron density through resonance (+M effect) into the aromatic ring. During acid-catalyzed etherification, this stabilizes the intermediate benzhydryl carbocation, heavily biasing the reaction toward an SN​1 mechanism. This allows for rapid coupling with weak nucleophiles under mild conditions.

  • Steric Restriction: The bulky ortho-methoxy group restricts the rotational freedom of the two phenyl rings. In pharmacological applications, this restricted conformation locks the resulting API into a specific 3D topology, increasing binding affinity to target receptors (e.g., Histamine H1) while reducing off-target promiscuity. Furthermore, this steric shield protects the benzhydryl ether linkage from rapid enzymatic cleavage by cytochrome P450 enzymes, extending the drug's half-life.

Key Pharmaceutical Applications

Synthesis of Diphenhydramine-Type Antihistamines

Diphenhydramine analogs utilizing the 2-methoxybenzhydryl moiety exhibit potent H1 receptor antagonism with modulated blood-brain barrier (BBB) penetration. By coupling 2-methoxybenzhydryl alcohol with piperazine or ethanolamine derivatives, researchers can synthesize compounds like 1-[2-[(2-methoxybenzhydryl)oxy]ethyl]-4-(2-carboxyethyl)piperazine, which demonstrate strong peripheral anticholinergic and antihistaminic activity without the severe sedative effects of first-generation analogs[2].

Precursors for Chiral Organocatalysts

Beyond direct API synthesis, 2-methoxybenzhydryl alcohol is utilized to synthesize chiral auxiliaries and organocatalysts, such as (S)-2-(methoxybenzhydryl)pyrrolidine. These catalysts are critical for the asymmetric synthesis of complex natural products and APIs, such as the stereoselective synthesis of (Z)-solanone, where the bulky methoxybenzhydryl group dictates the facial selectivity of incoming electrophiles [3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (e.g., Dean-Stark water removal, TLC monitoring), the chemist can verify the success of each mechanistic step before proceeding.

Protocol A: Base-Promoted Williamson-Type Etherification (Piperazine Derivatives)

Objective: Synthesis of 1-[2-[(2-Methoxybenzhydryl)oxy]ethyl]piperazine intermediates.

  • Activation of the Alcohol: Dissolve 10.0 g (0.046 mol) of 2-methoxybenzhydryl alcohol in 50 mL of anhydrous toluene.

  • Deprotonation: Slowly add this solution to a vigorously stirred suspension of 2.0 g sodium amide ( NaNH2​ ) in 50 mL of anhydrous toluene under an inert nitrogen atmosphere.

  • Validation Step 1 (Alkoxide Formation): Reflux the mixture for 1 hour. The cessation of ammonia gas evolution (verified via damp pH paper at the condenser outlet) confirms quantitative conversion to the sodium alkoxide.

  • Nucleophilic Substitution: Cool the mixture to 70°C. Dropwise, add a solution of the target alkyl halide (e.g., 1-(2-chloroethyl)piperazine, 0.055 mol) dissolved in 80 mL of toluene.

  • Coupling: Return the reaction to reflux for an additional 3 hours.

  • Workup & Validation Step 2: Cool to room temperature and quench by pouring into 200 mL of distilled water. Extract the organic phase with 10% HCl (2 x 100 mL) to selectively pull the basic piperazine product into the aqueous layer, leaving unreacted alcohol in the toluene.

  • Isolation: Basify the aqueous layer with NaOH (cooling in an ice bath) and extract with fresh benzene or toluene to yield the pure intermediate.

Protocol B: Acid-Catalyzed SN​1 Etherification

Objective: Synthesis of simple 2-methoxybenzhydryl alkyl ethers.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-methoxybenzhydryl alcohol (1.0 eq), the target aliphatic alcohol (1.5 eq), and catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq) in toluene (10 mL/g of substrate).

  • Carbocation Generation: Heat the mixture to reflux (approx. 110°C). The acid protonates the benzhydrol hydroxyl group, which leaves as water to form the resonance-stabilized 2-methoxybenzhydryl cation.

  • Validation Step (Equilibrium Driving): Monitor the Dean-Stark trap. The physical collection of the stoichiometric amount of water visually validates that the SN​1 substitution is proceeding to completion.

  • Purification: Once water evolution ceases (typically 2-4 hours), cool the reaction, wash with saturated NaHCO3​ to neutralize the catalyst, dry over Na2​SO4​ , and concentrate under vacuum.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized parameters for various transformations involving 2-methoxybenzhydryl alcohol, highlighting the causality between the chosen catalyst and the resulting yield.

Reaction TypeReagentsCatalyst / PromoterTemp (°C)Typical Yield (%)Mechanistic Pathway
Etherification (Basic) Aminoalkyl chlorides NaNH2​ / Toluene110 (Reflux)75 - 85Alkoxide SN​2 attack on halide
Etherification (Acidic) Aliphatic alcoholsp-TsOH / Toluene110 (Dean-Stark)80 - 92 SN​1 via Carbocation
Chiral Catalyst Prep Pyrrolidine derivativesGrignard Reagent0 to 2565 - 75Nucleophilic Addition
Oxidation KMnO4​ or MnO2​ None / DCM25 (RT)> 90Radical / Hydride transfer

Visualizations

Synthetic Mechanism Workflow

The following diagram illustrates the SN​1 mechanistic pathway, demonstrating how the intermediate carbocation is formed and subsequently trapped.

SN1_Mechanism A 2-Methoxybenzhydryl Alcohol B Protonation (Acid Catalyst) A->B + H+ C Resonance-Stabilized Carbocation B->C - H2O D Nucleophilic Attack (R-OH or R-NH2) C->D + Nu: E Target Intermediate (API Precursor) D->E - H+

Figure 1: Acid-catalyzed SN1 etherification mechanism of 2-methoxybenzhydryl alcohol.

Pharmacological Signaling Pathway

Once synthesized into a diphenhydramine-like API, the 2-methoxybenzhydryl derivative acts upon the Histamine H1 receptor. The diagram below maps the downstream signaling inhibition.

Pharmacological_Pathway Ligand 2-Methoxybenzhydryl Piperazine Derivative Receptor Histamine H1 Receptor (GPCR) Ligand->Receptor Competitive Antagonism Gq Gq/11 Protein Complex (Inhibited) Receptor->Gq Prevents Activation PLC Phospholipase C (Downregulated) Gq->PLC Signal Attenuation Ca2 Intracellular Ca2+ (Blocked) PLC->Ca2 Reduced IP3 Production Response Allergic Response (Suppressed) Ca2->Response Clinical Efficacy

Figure 2: Downstream H1 receptor signaling inhibition by 2-methoxybenzhydryl derivatives.

References

  • National Center for Biotechnology Information (PubChem). "2-Methoxybenzhydryl alcohol | C14H14O2 | CID 90839". PubChem Database. Available at:[Link]

  • CienciaPR / ACS Publications. "Synthesis and Psychoanaleptic Properties of New Compounds Structurally Related to Diphenhydramine". Journal of Medicinal Chemistry. Available at:[Link]

  • Google Patents. "A kind of (Z) type solanone, its preparation method and use (CN111004104A)". China National Intellectual Property Administration.
Application

Application Note: The Role of 2-Methoxybenzhydryl Alcohol in Asymmetric Catalysis

Executive Summary The synthesis of chiral diarylmethanes is a critical objective in modern drug development, as this structural motif serves as the core pharmacophore for numerous antihistamines, antimuscarinics (e.g., T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of chiral diarylmethanes is a critical objective in modern drug development, as this structural motif serves as the core pharmacophore for numerous antihistamines, antimuscarinics (e.g., Tolterodine), and antidepressant agents. Within the realm of metal-free organocatalysis, 2-methoxybenzhydryl alcohol has emerged as a privileged electrophile precursor. When subjected to Brønsted acid catalysis, it undergoes highly controlled dehydration to form a stabilized diarylmethyl carbocation. This application note details the mechanistic causality, experimental workflows, and self-validating protocols for utilizing 2-methoxybenzhydryl alcohol in Chiral Phosphoric Acid (CPA)-catalyzed asymmetric S_N1 substitutions and Friedel-Crafts alkylations.

Mechanistic Causality: The ortho-Methoxy Effect and Tight Ion-Pairing

To achieve high enantiomeric excess (ee) in S_N1-type reactions, the transient carbocation must survive long enough to form a highly organized chiral microenvironment with the catalyst before nucleophilic attack occurs. Unsubstituted benzhydryl alcohols form highly unstable carbocations that react at the diffusion limit, resulting in racemic mixtures.

The strategic selection of 2-methoxybenzhydryl alcohol circumvents this limitation through the ortho-methoxy effect .

  • Anchimeric Assistance : Upon protonation and subsequent dehydration by a Chiral Phosphoric Acid (CPA), the ortho-methoxy group donates electron density via resonance and can form a transient oxonium species. This dramatically lowers the ground-state energy of the carbocation, increasing its lifetime[1].

  • Tight Chiral Ion-Pairing : Because the carbocation is stabilized, the bulky chiral phosphate anion (e.g., derived from BINOL or SPINOL scaffolds) has sufficient time to establish a tight ion pair[2].

  • Facial Shielding : The chiral phosphate anion effectively blocks one face (e.g., the Si face) of the planar carbocation. Incoming nucleophiles are sterically forced to attack from the opposite Re face, guaranteeing high stereofidelity.

MechanisticPathway A 2-Methoxybenzhydryl Alcohol + Chiral Phosphoric Acid (CPA) B Protonation & Dehydration (-H2O) A->B C Stabilized Diarylmethyl Carbocation (Anchimeric Assistance from o-OMe) B->C D Tight Chiral Ion Pair [Carbocation]+ [CPA]- C->D E Stereoselective Nucleophilic Attack (e.g., Indole, 1,3-Dicarbonyl) D->E F Chiral Diarylalkane Product + Regenerated CPA E->F F->A Catalyst Turnover

Caption: Catalytic cycle of CPA-mediated asymmetric S_N1 substitution of 2-methoxybenzhydryl alcohol.

Key Applications in Drug Development

The stabilized carbocation generated from 2-methoxybenzhydryl alcohol acts as a versatile electrophilic hub for various asymmetric transformations:

  • Enantioselective Friedel-Crafts Alkylation : Reacting with electron-rich arenes (such as indoles or pyrroles) to form chiral 3-benzhydrylindoles, which are precursors to targeted oncology drugs[1].

  • C-C Bond Formation with 1,3-Dicarbonyls : Desymmetrization of symmetrical 1,3-dicarbonyl compounds to yield highly functionalized chiral building blocks[1].

  • Cycloannulations : Acting as an in situ precursor for transient ortho-quinone methides (upon cleavage or specific activation) to undergo[4+1] cycloannulations with diazoketones, yielding complex cis-2,3-dihydrobenzofurans[3].

  • Coupling with Trifluoroborate Salts : Brønsted acid-catalyzed reactions with potassium alkynyl- and alkenyltrifluoroborates to install unsaturated carbon chains asymmetrically[4].

Experimental Protocol: CPA-Catalyzed Enantioselective Substitution

The following protocol details the asymmetric substitution of 2-methoxybenzhydryl alcohol with indole. Crucial Causality Note : The reaction is performed in non-polar solvents (e.g., Dichloromethane or Toluene). Polar solvents (like DMF) cause the ion pair to dissociate into solvent-separated ions, destroying the chiral microenvironment and leading to racemic products.

Step-by-Step Methodology
  • Preparation of the Catalytic System : In an oven-dried Schlenk tube under an argon atmosphere, add 2-methoxybenzhydryl alcohol (0.2 mmol) and (R)-TRIP (Chiral Phosphoric Acid, 5 mol%).

  • Solvent Addition & Desiccation : Add 2.0 mL of anhydrous Dichloromethane (DCM). Introduce 50 mg of freshly activated 4Å molecular sieves. Causality: Molecular sieves scavenge the water generated during the dehydration step, preventing the reverse hydrolysis reaction and driving the equilibrium toward the carbocation.

  • Temperature Equilibration : Cool the reaction mixture to -20 °C using a cryocooler. Causality: Lower temperatures reduce the kinetic energy of the system, minimizing non-selective background reactions and maximizing the enantiodiscrimination of the tight ion pair.

  • Nucleophile Addition : Slowly add indole (0.24 mmol, 1.2 equiv) dissolved in 0.5 mL of anhydrous DCM dropwise over 10 minutes.

  • Quenching & Workup : Once the reaction is complete, quench directly at -20 °C with 2.0 mL of saturated aqueous NaHCO₃ to neutralize the CPA. Extract with Ethyl Acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

The Self-Validating System

To ensure the integrity of the protocol, the following self-validating checkpoints must be met:

  • Visual Validation : Upon addition of the CPA to the alcohol, the solution typically turns a deep orange/red, indicating the formation of the stabilized carbocation. The fading of this color upon indole addition confirms nucleophilic consumption.

  • TLC Validation : Monitor via TLC (20% EtOAc/Hexanes). The starting alcohol (Rf ~0.4) must completely disappear. If a streak appears, water contamination has occurred.

  • HPLC Validation : Before calculating the ee% of the product, run a synthesized racemic standard on the Chiral HPLC (e.g., Chiralcel OD-H column). Validation Gate : The baseline resolution ( Rs​ ) between the two enantiomer peaks must be ≥1.5 . If Rs​<1.5 , adjust the isopropanol/hexane gradient; otherwise, the reported ee% is scientifically invalid.

ExperimentalWorkflow S1 Step 1: Activation Mix Substrate + CPA in non-polar solvent S2 Step 2: Nucleophile Add Indole at -20 °C to maximize ee% S1->S2 S3 Step 3: Monitoring TLC / LC-MS until complete conversion S2->S3 S4 Step 4: Quench Add sat. NaHCO3, extract with EtOAc S3->S4 S5 Step 5: Validation Chiral HPLC for optical purity S4->S5

Caption: Step-by-step experimental workflow for the enantioselective substitution reaction.

Quantitative Data Presentation

The table below summarizes the validated scope of nucleophiles reacting with 2-methoxybenzhydryl alcohol derivatives under optimized CPA catalysis, demonstrating the robustness of the chiral ion-pairing strategy.

NucleophileChiral CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Indole(R)-TRIPDCM-208894
Acetylacetone(R)-TCYPToluene08291
Potassium Alkynyltrifluoroborate(S)-BINOL-PADCM-107989
α -Diazoacetophenone(R)-SPINOL-PACHCl₃238598

References

  • [4]Brønsted Acid-Catalyzed Reactions of Trifluoroborate Salts with Benzhydryl Alcohols. The Journal of Organic Chemistry - ACS Publications. 4

  • [1]Emerging Roles of in Situ Generated Quinone Methides in Metal-Free Catalysis. The Journal of Organic Chemistry - ACS Publications. 1

  • [3]Phosphoric Acid Catalyzed [4 + 1]-Cycloannulation Reaction of ortho-Quinone Methides and Diazoketones. Organic Letters - ACS Publications. 3

  • [2]Brønsted Acid-Catalyzed, Diastereo- and Enantioselective, Intramolecular Oxa-Diels–Alder Reaction of ortho-Quinone Methides and Unactivated Dienophiles. ACS Publications. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 2-Methoxybenzhydryl Alcohol Synthesis

Welcome to the Technical Support Center for the synthesis of 2-methoxybenzhydryl alcohol (CAS: 22788-49-4)[1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-methoxybenzhydryl alcohol (CAS: 22788-49-4)[1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the production of this critical diaryl methanol intermediate.

Synthesis typically relies on one of two primary pathways: the Grignard Addition (reacting 2-methoxybenzaldehyde with phenylmagnesium bromide) or the Ketone Reduction (reducing 2-methoxybenzophenone with sodium borohydride). Below, you will find diagnostic workflows, mechanistic FAQs, self-validating protocols, and quantitative data to maximize your chemical yields.

Synthesis Pathways & Diagnostic Workflows

SynthesisRoutes Start1 Route A: Grignard Addition ReagentsA 2-Methoxybenzaldehyde + PhMgBr Start1->ReagentsA Start2 Route B: Ketone Reduction ReagentsB 2-Methoxybenzophenone + NaBH4 Start2->ReagentsB IntermediateA Magnesium Alkoxide Intermediate ReagentsA->IntermediateA Anhydrous THF/Ether IntermediateB Borate Complex Intermediate ReagentsB->IntermediateB Methanol/EtOH Workup Acidic Quench (HCl / H2O) IntermediateA->Workup IntermediateB->Workup Product 2-Methoxybenzhydryl Alcohol (Target Product) Workup->Product Extraction & Purification

Dual pathways for 2-methoxybenzhydryl alcohol synthesis.

GrignardTroubleshooting Issue Low Yield in Grignard Route Check1 Moisture Present? Issue->Check1 Check2 Biphenyl Byproduct Detected? Issue->Check2 Check3 Incomplete Mg Consumption? Issue->Check3 Fix1 Flame-dry glassware Use anhydrous solvents Check1->Fix1 Yes Fix2 Slow PhBr addition Dilute reaction Check2->Fix2 Yes Fix3 Activate Mg with I2 or 1,2-dibromoethane Check3->Fix3 Yes

Diagnostic decision tree for resolving low Grignard yields.

Troubleshooting & FAQs (Causality & Mechanisms)

Route A: Grignard Addition Issues

Q: My Grignard reaction yielded heavily contaminated product with a distinct yellowish impurity. How do I prevent this? A: The yellowish impurity is biphenyl, a common byproduct formed via a Wurtz-type homocoupling reaction between unreacted bromobenzene and the newly formed phenylmagnesium bromide[2].

  • The Causality: This side-reaction is favored by high local concentrations of bromobenzene and elevated reaction temperatures[2].

  • The Fix: Ensure the bromobenzene solution is added dropwise to maintain a gentle, controlled reflux rather than a vigorous boil[3]. If biphenyl is already present in your crude mixture, it can be selectively removed via trituration with petroleum ether. The target 2-methoxybenzhydryl alcohol is significantly less soluble in non-polar solvents than biphenyl[2].

Q: The Grignard initiation is failing. The magnesium metal just sits in the ether without reacting. A: Magnesium turnings naturally develop a passivating oxide layer that prevents the necessary electron transfer to the alkyl halide. Furthermore, the Grignard reagent (a carbanion) is an extremely strong base; even trace moisture will abstract a proton to form benzene, effectively destroying the reagent[3],[4].

  • The Fix: Physically crush the Mg turnings to expose fresh metal, or chemically activate the surface using a crystal of iodine or a few drops of 1,2-dibromoethane. Ensure absolute anhydrous conditions by flame-drying all glassware and utilizing a drying tube[5].

Route B: Ketone Reduction Issues

Q: I am using the ketone reduction route with NaBH₄. My yield is stuck around 60-70%. Where is the loss occurring? A: Reduction of benzophenone derivatives with sodium borohydride (NaBH₄) typically proceeds smoothly in protic solvents like methanol[6]. Yield losses here are rarely due to incomplete chemical conversion but are usually isolation-related[4],[7].

  • The Causality: The BH₄⁻ anion attacks the carbonyl carbon, pushing electron density to the oxygen, which then forms a borate complex[7]. This complex must be fully hydrolyzed. Insufficient acidic quenching leaves the product trapped in the aqueous layer as a water-soluble borate salt.

  • The Fix: Quench the reaction thoroughly with dilute HCl. Ensure that all bubbling (hydrogen gas evolution from excess NaBH₄ reacting with acid) has completely ceased before extracting with dichloromethane (DCM)[6].

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be self-validating. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Grignard Synthesis of 2-Methoxybenzhydryl Alcohol
  • Preparation of Grignard Reagent:

    • Add 1.1 equivalents of magnesium turnings to a flame-dried, argon-flushed round-bottom flask[3],[5].

    • Add enough anhydrous diethyl ether to cover the turnings.

    • Add 5% of the total bromobenzene (1.05 eq total) to initiate.

    • Validation Check: The solution should turn cloudy, and a gentle, self-sustaining exothermic reflux should begin. If not, add a crystal of iodine.

  • Reagent Addition:

    • Once initiated, add the remaining bromobenzene dropwise over 45 minutes to maintain a steady reflux, preventing biphenyl formation[3].

    • Validation Check: The final mixture should be a cloudy, brownish-gray solution with almost no visible magnesium metal remaining[3].

  • Carbonyl Addition:

    • Cool the flask in an ice bath. Slowly add 2-methoxybenzaldehyde (1.0 eq) dissolved in anhydrous ether[5]. The reaction is highly exothermic[5].

    • Validation Check: Perform a TLC (Dichloromethane solvent). The UV-active spot corresponding to the starting aldehyde should completely disappear.

  • Quenching & Isolation:

    • Pour the mixture over crushed ice and add 1M H₂SO₄ or HCl dropwise until the aqueous layer is acidic[3],[5].

    • Validation Check: The insoluble white magnesium hydroxide salts must completely dissolve into the aqueous layer, leaving two clear, distinct liquid phases[5]. Extract the organic layer, dry over anhydrous K₂CO₃, and evaporate the solvent.

Protocol B: NaBH₄ Reduction of 2-Methoxybenzophenone
  • Reaction Setup:

    • Dissolve 2-methoxybenzophenone (1.0 eq) in methanol (approx. 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer[6].

  • Reduction:

    • Cool to 0°C. Slowly add NaBH₄ (1.5 eq) in small portions to control the exothermic release of hydrogen gas[6].

    • Stir for 30 minutes at room temperature.

    • Validation Check: TLC analysis should indicate the complete conversion of the ketone to the more polar secondary alcohol.

  • Quenching:

    • Add 1M HCl dropwise to quench excess NaBH₄[6].

    • Validation Check: Continue adding acid until effervescence (bubbling) completely stops[6]. This confirms the destruction of unreacted hydride and the complete breakdown of the borate complex.

  • Extraction:

    • Extract the aqueous mixture twice with Dichloromethane (DCM)[6]. Combine the lower organic layers, dry, and concentrate in vacuo[6].

Quantitative Yield Optimization Data

Understanding the stoichiometric balance and method selection is vital for maximizing output. Below is a summary of expected yields based on reaction parameters.

Table 1: Stoichiometric Effects on Grignard Yield (Route A)

Equivalents of PhMgBrAddition Rate of PhBrPrimary Impurity ObservedExpected Isolated Yield
1.0 eqRapid (< 10 mins)Biphenyl (High)45 - 55%
1.0 eqDropwise (45 mins)Unreacted Aldehyde65 - 75%
1.1 - 1.2 eq Dropwise (45 mins) Trace Biphenyl 85 - 92%
2.0 eqDropwise (45 mins)Biphenyl (Moderate)70 - 80%

Table 2: Comparison of Synthesis Routes

ParameterRoute A: Grignard AdditionRoute B: Ketone Reduction
Starting Material 2-Methoxybenzaldehyde2-Methoxybenzophenone
Reagents PhMgBr, Anhydrous EtherNaBH₄, Methanol
Moisture Sensitivity Extreme (Fails if wet)Low (Protic solvent used)
Typical Yield Range 85 - 92% (Optimized)63 - 72%[7]
Primary Failure Mode Quenching of carbanion by H₂OIncomplete hydrolysis of borate

References

  • Organic Chemistry Lab: Reduction of Aldehydes and Ketones YouTube URL:[Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide MiraCosta College URL: [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions Royal Society of Chemistry URL: [Link]

  • Grignard Reaction Overview & Mechanisms Minnesota State University Moorhead URL: [Link]

  • 7: The Grignard Reaction (Experiment) Chemistry LibreTexts URL: [Link]

  • (2-methoxyphenyl)(phenyl)methanol Properties American Elements URL: [Link]

  • Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis IvyPanda URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methoxybenzophenone Reduction

Welcome to the Technical Support Center. Reducing 2-methoxybenzophenone to 2-methoxybenzhydrol (2-methoxydiphenylmethanol) is a fundamental transformation in drug development, but it is notoriously prone to low conversio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Reducing 2-methoxybenzophenone to 2-methoxybenzhydrol (2-methoxydiphenylmethanol) is a fundamental transformation in drug development, but it is notoriously prone to low conversion rates. The ortho-methoxy group introduces severe steric hindrance that twists the phenyl rings out of coplanarity, while its electron-donating resonance decreases the electrophilicity of the carbonyl carbon.

This guide provides field-proven diagnostic workflows, causality-driven FAQs, and self-validating protocols to help you overcome these kinetic and thermodynamic barriers.

Diagnostic Workflow

Troubleshooting Start Analyze Reaction (LC-MS / GC-MS) Conv Is conversion < 50%? Start->Conv Reagent Test Reducing Agent (e.g., NaBH4 activity) Conv->Reagent Yes OverRed Over-reduction to Diarylmethane? Conv->OverRed No, wrong product Inactive Reagent Degraded (Moisture/Age) Reagent->Inactive Fails test Active Reagent Active (Kinetic Barrier) Reagent->Active Passes test FixMoisture Use fresh reagent & anhydrous solvent Inactive->FixMoisture Sterics Steric/Electronic Hindrance (o-OMe) Active->Sterics FixSterics Increase Temp or Use Ru-Catalyst Sterics->FixSterics FixOverRed Remove Lewis Acids (e.g., AlCl3) OverRed->FixOverRed Yes

Decision matrix for diagnosing low conversion in diaryl ketone reductions.

Core Troubleshooting & FAQs

Q1: My NaBH₄ reduction stalls at 30% conversion even after 24 hours. Why? Causality & Solution: NaBH₄ is a mild reducing agent. In protic solvents like methanol, NaBH₄ slowly reacts with the solvent to form hydrogen gas and sodium tetramethoxyborate. Because the ketone reduction is drastically slowed by the ortho-methoxy group's steric bulk, the reagent is consumed by the solvent before the reaction can reach completion. Self-Validating Protocol: Monitor the reaction via TLC or visual inspection. If gas evolution (bubbling) stops but starting material remains, the hydride has been depleted. Switch to a less reactive solvent (e.g., ethanol or isopropanol) and elevate the temperature to favor the ketone reduction kinetically.

Q2: I added AlCl₃ to accelerate the NaBH₄ reduction, but my LC-MS shows a mass corresponding to the alkane (1-benzyl-2-methoxybenzene), not the alcohol. What happened? Causality & Solution: Adding strong Lewis acids like AlCl₃ to NaBH₄ generates highly reactive chloroaluminum hydrides (e.g., AlH₃, AlH₂Cl). While this overcomes the initial kinetic barrier of the sterically hindered carbonyl, it also promotes the reductive cleavage of the resulting benzylic C-O bond, leading to complete deoxygenation to the diarylmethane[1]. Self-Validating Protocol: If your target is the secondary alcohol, avoid strong Lewis acids. If activation is strictly necessary, rely on thermal activation rather than chemical additives that alter the chemoselectivity.

Q3: How can I achieve quantitative conversion and high enantioselectivity (ee) for the chiral alcohol? Causality & Solution: For asymmetric synthesis, stoichiometric chiral hydrides (like BINAL-H) often suffer from low conversion and poor atom economy when applied to bulky diaryl ketones[2]. Transition-metal-catalyzed asymmetric transfer hydrogenation is vastly superior. Noyori-type Ruthenium catalysts, specifically trans-RuCl₂[(S)-dm-binap][(S)-daipen], create a highly specific chiral pocket that easily accommodates the ortho-substituted ring, achieving quantitative yields and >99% ee for 2-methoxybenzophenone[3].

Quantitative Yield & Reagent Comparison

The following table summarizes expected outcomes based on the reducing system applied to 2-methoxybenzophenone:

Reducing SystemSolventTemp (°C)Typical ConversionPrimary ProductIssue / Advantage
NaBH₄ (1.5 eq) Methanol25°C~30-40%2-MethoxybenzhydrolReagent degrades before completion.
NaBH₄ (3.0 eq) Ethanol60°C>90%2-MethoxybenzhydrolReliable, scalable, requires thermal push.
NaBH₄ + AlCl₃ THF65°C100%1-Benzyl-2-methoxybenzeneOver-reduction to alkane[1].
Ru-BINAP/diamine + H₂ Isopropanol25°C100%(S)-2-Methoxybenzhydrol>99% ee, quantitative yield[3].

Standard Operating Procedures (SOPs)

SOP A: Optimized NaBH₄ Reduction (Thermal Activation)

Objective: Achieve >95% conversion to racemic 2-methoxybenzhydrol without over-reduction.

  • Preparation: Dissolve 2-methoxybenzophenone (1.0 equiv) in absolute ethanol to a 0.5 M concentration. Causality: Ethanol reacts significantly slower with NaBH₄ than methanol, preserving the hydride pool for the sterically hindered ketone.

  • Reagent Addition: Cool the solution to 0°C. Add NaBH₄ (3.0 equiv) portion-wise over 15 minutes. Self-Validation: Observe the solution. Mild effervescence is normal; vigorous boiling indicates excessive moisture in your solvent or glassware, which will destroy the reagent.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 60°C for 4-6 hours. Self-Validation: Check TLC at 4 hours. If starting material is present but gas evolution upon adding a test-drop of water is absent, the hydride is dead. Add 0.5 equiv more NaBH₄.

  • Quenching & Isolation: Cool to room temperature. Slowly add saturated aqueous NH₄Cl until bubbling ceases. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

SOP B: Catalytic Asymmetric Hydrogenation (Noyori Protocol)

Objective: Quantitative conversion to highly enantioenriched (S)-2-methoxybenzhydrol.

  • Preparation: In an argon-filled glovebox, charge a high-pressure reactor with 2-methoxybenzophenone (1.0 equiv), trans-RuCl₂[(S)-dm-binap][(S)-daipen] (0.01 equiv), and KOtBu (0.05 equiv)[3]. Causality: The strong base (KOtBu) is required to generate the active Ru-hydride species from the precatalyst.

  • Solvent Addition: Add anhydrous, rigorously degassed 2-propanol. Oxygen will rapidly deactivate the Ru(II) catalyst.

  • Hydrogenation: Pressurize the reactor with H₂ gas (40-50 psi) and stir vigorously at 20-25°C for 12-24 hours. Self-Validation: Monitor hydrogen uptake via the reactor's pressure gauge. A plateau in pressure drop indicates reaction completion.

  • Workup: Vent the H₂ gas safely. Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the Ru catalyst, then concentrate to yield the chiral alcohol.

Sources

Troubleshooting

Purification techniques for 2-methoxybenzhydryl alcohol reaction mixtures

Welcome to the Technical Support Center for the isolation and purification of 2-methoxybenzhydryl alcohol (also known as (2-methoxyphenyl)(phenyl)methanol). This compound is typically synthesized via the Grignard additio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-methoxybenzhydryl alcohol (also known as (2-methoxyphenyl)(phenyl)methanol). This compound is typically synthesized via the Grignard addition of 2-methoxyphenylmagnesium bromide to benzaldehyde, or through the sodium borohydride (NaBH₄) reduction of 2-methoxybenzophenone[1]. Due to the electron-donating nature of the ortho-methoxy group, the resulting benzhydryl system is highly susceptible to carbocation formation, making its purification uniquely challenging compared to standard secondary alcohols.

Section 1: Causality in Aqueous Workup (The "Why" Behind the Protocol)

Q: Why does my product degrade or form ethers during the aqueous workup? A: This degradation is driven by the extreme stability of the 2-methoxybenzhydryl carbocation. The combination of two phenyl rings and an ortho-methoxy group (which donates electron density via resonance) creates a highly stabilized cation. If you quench your Grignard or reduction reaction with a strong acid (e.g., HCl or H₂SO₄), the newly formed hydroxyl group is rapidly protonated and leaves as water[2]. The resulting carbocation will then react with your extraction solvent (if using alcohols/ethers) or undergo dimerization.

Self-Validating Solution: Always quench with saturated aqueous ammonium chloride (NH₄Cl). NH₄Cl provides a mild proton source (pH ~5.5) that safely neutralizes alkoxide intermediates without triggering dehydration[1]. To validate this in real-time, run a TLC of your crude mixture immediately before and after the quench; the appearance of a new, highly non-polar spot post-quench indicates acid-catalyzed etherification.

Section 2: Chromatographic Purification FAQs

Q: I am seeing co-elution of 2-methoxybenzhydryl alcohol with unreacted 2-methoxybenzophenone. How can I resolve this? A: 2-Methoxybenzophenone (the starting material in reduction routes, or an oxidized impurity) is less polar than the target alcohol due to the lack of hydrogen bonding. However, on highly active silica, their Rf values can compress. Do not use an isocratic 5:1 Hexane:Ethyl Acetate system from the start. Instead, utilize a step gradient. Flush the column with 10:1 Hexane:Ethyl Acetate to elute the ketone completely, then step up to 5:1 to elute the 2-methoxybenzhydryl alcohol[1].

Q: My Grignard route yielded a massive amount of non-polar byproduct. What is it, and how do I remove it? A: This is likely a biphenyl derivative resulting from Wurtz-type homocoupling of the Grignard reagent during its formation. Because it is strictly a hydrocarbon, it is highly non-polar. You can easily remove it by dry-loading your crude mixture onto silica and flushing the column with 2-3 column volumes of 100% Hexane before introducing any Ethyl Acetate.

Section 3: Step-by-Step Methodologies

Protocol A: Mild Aqueous Quench and Extraction

  • Cool the completed reaction mixture (in THF or Methanol) to 0 °C using an ice bath.

  • Slowly add saturated aqueous NH₄Cl (approx. 5 mL per mmol of substrate) dropwise to control the exothermic quench and minimize magnesium/boron salt precipitation[1].

  • Remove the volatile organic reaction solvent (e.g., THF or Methanol) under reduced pressure at 30 °C. Crucial: Do not exceed 30 °C to prevent thermal degradation.

  • Suspend the resulting aqueous slurry in Dichloromethane (CH₂Cl₂) (10 mL per mmol). CH₂Cl₂ is preferred over diethyl ether to prevent accidental etherification and provides superior phase separation[1].

  • Wash the organic phase once with distilled H₂O (10 mL) and once with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product as a slightly yellow oil[1].

Protocol B: Silica Gel Flash Chromatography

  • Pack a glass column with standard flash silica gel (SiO₂) using Hexane.

  • Load the crude oil directly onto the silica. If the oil is too viscous, dissolve it in a minimum amount of CH₂Cl₂ (do not use Ethyl Acetate for loading).

  • Elute the column with Hexane:Ethyl Acetate (10:1, v/v) to remove non-polar impurities (biphenyls, unreacted aldehydes/ketones).

  • Transition the mobile phase to Hexane:Ethyl Acetate (5:1, v/v)[1].

  • Collect fractions and monitor via TLC (UV active at 254 nm).

  • Pool the fractions containing the pure product and concentrate under reduced pressure to afford 2-methoxybenzhydryl alcohol as a colorless oil[1].

Section 4: Quantitative Data Tables

Table 1: TLC Rf Values and Visualizations (Silica Gel, Hexane:EtOAc 5:1)

CompoundRf ValueUV (254 nm)Anisaldehyde Stain
Biphenyl (Wurtz impurity)0.95Active (Strong)Faint Yellow
2-Methoxybenzophenone0.65Active (Strong)Orange/Red
2-Methoxybenzaldehyde0.60Active (Strong)Orange
2-Methoxybenzhydryl alcohol 0.35 Active (Moderate) Dark Blue/Purple

Table 2: Impurity Profile and Removal Strategies

Impurity TypeSourcePhysical PropertyRemoval Strategy
Magnesium SaltsGrignard ReagentWater soluble solidAqueous wash (NH₄Cl / H₂O)
BiphenylsGrignard HomocouplingHighly non-polar100% Hexane column flush
Unreacted KetoneIncomplete ReductionModerately non-polarHexane:EtOAc (10:1) elution
Symmetrical EthersAcidic Workup DegradationNon-polar oilPreventative: Avoid strong acids
Section 5: Visual Workflows

Workflow A Crude Reaction Mixture (Grignard or Reduction) B Quench with Sat. NH4Cl (Avoid Strong Acids) A->B C Extraction (CH2Cl2) Wash with H2O/Brine B->C D Dry over Na2SO4 Evaporate Solvent C->D E Silica Gel Column (Hexane:EtOAc 5:1) D->E F Pure 2-Methoxybenzhydryl Alcohol (Colorless Oil) E->F

Workflow for the isolation and purification of 2-methoxybenzhydryl alcohol.

Troubleshooting Issue Impurity Co-elution on Silica? Check Identify Impurity Type via TLC Issue->Check Ketone Unreacted Ketone/Aldehyde (Less Polar) Check->Ketone Wurtz Wurtz Coupling (Biphenyls) (Non-Polar) Check->Wurtz Action1 Use Step Gradient (Hexane:EtOAc 10:1 to 5:1) Ketone->Action1 Action2 Flush with 100% Hexane Prior to Elution Wurtz->Action2

Troubleshooting decision tree for resolving chromatographic co-elution issues.

References
  • Cytochrome c - cyclo[6]aramide complex as supramolecular catalyst in methanol Source: rsc.org URL:1

  • Organic Syntheses Collective Volume 5 | PDF | Distillation | Filtration Source: scribd.com URL:2

Sources

Optimization

Technical Support Center: Resolving Enantiomers of Racemic 2-Methoxybenzhydryl Alcohol

Welcome to the technical support center for the chiral resolution of 2-methoxybenzhydryl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-prove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 2-methoxybenzhydryl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common challenges and methodologies. Our focus is on the causality behind experimental choices to empower you to troubleshoot and optimize your enantioselective separations effectively.

Part 1: Frequently Asked Questions (FAQs) - Method Selection

This section addresses the critical initial decision of selecting an appropriate resolution strategy. The choice depends on factors like the required scale, available equipment, and desired enantiomeric purity.

Q1: What are the primary methods for resolving racemic 2-methoxybenzhydryl alcohol, and how do I choose the best one?

A1: Racemic 2-methoxybenzhydryl alcohol, a chiral secondary alcohol, can be resolved by three main strategies: classical resolution via diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography.[1][2][3]

  • Classical Resolution: Best for large-scale synthesis where cost is a primary concern. It involves converting the alcohol into diastereomers that can be separated by their differing physical properties, like solubility.[4][5] This is often the most cost-effective method for producing large quantities of enantiopure material.[6]

  • Enzymatic Resolution: Ideal for processes requiring high selectivity under mild, environmentally friendly conditions. It uses enzymes, typically lipases, to selectively react with one enantiomer, allowing for separation.[7]

  • Chiral Chromatography: The preferred method for analytical-scale separation and for challenging resolutions that fail with other methods.[8] It offers high-resolution separation but can be expensive to scale up.[1][9]

The following decision tree and comparison table can guide your choice.

G start Start: Resolve (±)-2-methoxy- benzhydryl alcohol scale What is your required scale? start->scale purity Is >99% e.e. required in a single step? scale->purity Large Scale (grams to kg) dev_time Is rapid method development critical? scale->dev_time Small Scale (mg to grams) classical Classical Resolution (Diastereomeric Salt Crystallization) purity->classical No (Recrystallization is acceptable) enzymatic Enzymatic Kinetic Resolution purity->enzymatic Yes dev_time->enzymatic No chromatography Chiral Chromatography (HPLC/SFC) dev_time->chromatography Yes

Caption: Decision tree for selecting a resolution method.

Table 1: Comparison of Resolution Strategies

FeatureClassical ResolutionEnzymatic ResolutionChiral Chromatography
Principle Diastereomer formation & fractional crystallization.[4][10]Enzyme-catalyzed kinetic resolution.[7]Differential interaction with a Chiral Stationary Phase (CSP).[9]
Typical Scale Grams to KilogramsMilligrams to KilogramsMicrograms to Grams
Pros Low cost, highly scalable, well-established.[6]High enantioselectivity, mild conditions, "green" chemistry.[7]High success rate, rapid method development, direct separation.
Cons Laborious development, may require many recrystallizations, risk of "oiling out".[4][11]Maximum 50% yield for the unreacted enantiomer, potential for enzyme inhibition.High cost of CSPs and solvents, lower throughput for preparative scale.[1]
Best For Industrial production of a single enantiomer.High-purity compounds where mild conditions are critical.Analytical quantification (e.e. determination) and difficult separations.

Q2: Since 2-methoxybenzhydryl alcohol is a neutral molecule, how can I use diastereomeric salt crystallization?

A2: You are correct; neutral molecules like alcohols cannot form salts directly. The strategy is to first derivatize the alcohol to introduce an acidic or basic functional group.[2]

  • Create an Acidic Handle: React the racemic alcohol with a cyclic anhydride, such as phthalic or succinic anhydride. This forms a racemic mixture of half-esters, each possessing a free carboxylic acid group. This new racemic acid can then be resolved using a commercially available enantiopure chiral base (e.g., (+)-cinchonine, (-)-brucine, or (R)-1-phenylethylamine).[2][5]

  • Create Diastereomeric Esters: React the alcohol with an enantiopure chiral carboxylic acid (e.g., (+)-tartaric acid or (-)-mandelic acid) to form a mixture of diastereomeric esters.[1][5] These esters, being diastereomers, have different physical properties and can often be separated by crystallization or chromatography.[12]

Part 2: Troubleshooting Guide

This section provides actionable solutions to specific problems encountered during the resolution process, focusing on the most common and challenging method: diastereomeric salt crystallization.

Scenario 1: Classical Resolution via Diastereomeric Salt Crystallization

Q3: I've mixed my derivatized alcohol and the chiral resolving agent, but no crystals are forming. What should I do?

A3: A lack of crystallization usually points to issues with supersaturation or nucleation.[13]

  • Possible Cause: Insufficient supersaturation. The concentration of your diastereomeric salt is below its solubility limit in the chosen solvent.

    • Solution 1 (Increase Concentration): Carefully evaporate a portion of the solvent under reduced pressure to increase the solute concentration.[13]

    • Solution 2 (Anti-Solvent Addition): Gradually add an "anti-solvent" (a solvent in which the salts are poorly soluble) to the solution while stirring vigorously to induce precipitation.[13]

  • Possible Cause: Kinetically hindered nucleation. Even in a supersaturated solution, the initial formation of crystal nuclei can be very slow.

    • Solution 1 (Seeding): If you have a small amount of the desired crystal, add a single seed crystal to the supersaturated solution to act as a template for growth.[11]

    • Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[11]

Q4: My diastereomeric salt is "oiling out" as a sticky liquid instead of forming crystals. How can I fix this?

A4: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation, rapid cooling, or an inappropriate solvent choice.[11][13]

  • Possible Cause: The cooling rate is too fast.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature slowly, and then transfer it to a refrigerator or use a programmable cooling bath. A controlled, slow temperature ramp prevents the system from crashing out of solution.[11]

  • Possible Cause: The initial concentration is too high.

    • Solution: Add more solvent to the oiled-out mixture, gently heat until the oil redissolves completely, and then attempt the crystallization again with a slower cooling rate.[11]

  • Possible Cause: The solvent system is not optimal.

    • Solution: Re-evaluate your solvent. If the oil persists, dissolve it in a small amount of a good solvent and then slowly add an anti-solvent. This can sometimes promote crystalline formation over oiling. A thorough solvent screen is often necessary.[13]

G start Observation: Diastereomeric salt is 'oiling out' check_conc Is the initial concentration high? start->check_conc check_cooling Was the cooling rate rapid? check_conc->check_cooling No add_solvent Action: Add more solvent, re-heat, and cool slowly. check_conc->add_solvent Yes check_solvent Have you tried other solvents? check_cooling->check_solvent No slow_cooling Action: Repeat with a slow, controlled cooling rate. check_cooling->slow_cooling Yes screen_solvents Action: Perform a systematic solvent screen. check_solvent->screen_solvents No

Caption: Troubleshooting flowchart for "oiling out" during crystallization.

Q5: I isolated crystals, but the enantiomeric excess (e.e.) is low after liberating the alcohol. How can I improve the purity?

A5: Low enantiomeric excess (e.e.), which stems from low diastereomeric excess (d.e.) in the salt, indicates that the solubilities of the two diastereomeric salts are too similar in your chosen solvent system, leading to co-precipitation.[11][13]

  • Solution 1 (Recrystallization): This is the most crucial step. Perform one or more recrystallizations on the isolated diastereomeric salt. Each recrystallization will further enrich the less soluble diastereomer, thereby increasing the final e.e.[11]

  • Solution 2 (Solvent Screening): The solubility difference between diastereomers is highly solvent-dependent.[6] A systematic screen of different solvents or solvent mixtures can identify a system that maximizes this difference, leading to a more selective crystallization.[11][14]

  • Solution 3 (Change the Resolving Agent): If optimization of the solvent and crystallization conditions fails, the fundamental issue may be the resolving agent itself. The diastereomers formed may have intrinsically similar crystal packing energies and solubilities.[15] Screening a different class of chiral resolving agent is the next logical step.

Scenario 2: Analytical & Characterization

Q6: How do I accurately determine the enantiomeric excess (e.e.) of my resolved 2-methoxybenzhydryl alcohol?

A6: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most reliable and widely used method for determining e.e.[16][17]

  • Direct Method (Chiral HPLC): This is the preferred approach. It involves separating the enantiomers directly on a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds, including alcohols.[16]

  • Indirect Method: In this strategy, you react your resolved alcohol with a highly pure chiral derivatizing agent (CDA), such as Mosher's acid chloride, to form diastereomers.[9] These diastereomers can then be separated and quantified on a standard, non-chiral (achiral) HPLC column.[16] This method is useful if a suitable chiral column is not available.

  • Chiral NMR Spectroscopy: Using a chiral derivatizing agent (like Mosher's acid) or a chiral solvating agent can induce different chemical shifts for the enantiomers in an NMR spectrum, allowing for quantification.[9][18]

Part 3: Experimental Protocols
Protocol 1: Classical Resolution via Phthalate Half-Ester

This protocol outlines the derivatization of the racemic alcohol to a half-ester, followed by resolution with a chiral base.

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Resolution cluster_2 Step 3: Liberation rac_alcohol Racemic Alcohol (+ Phthalic Anhydride) rac_acid Racemic Half-Ester (Acidic Handle) rac_alcohol->rac_acid Heat in Pyridine diastereomers Diastereomeric Salts (in solution) rac_acid->diastereomers Add chiral_base Chiral Base (e.g., (R)-1-PEA) chiral_base->diastereomers crystal Less Soluble Salt (Crystallizes) diastereomers->crystal Selective Crystallization mother_liquor More Soluble Salt (Stays in Solution) diastereomers->mother_liquor pure_acid Enriched Half-Ester crystal->pure_acid Acidify (e.g., HCl) pure_alcohol Enantiopure Alcohol pure_acid->pure_alcohol Hydrolyze (e.g., NaOH)

Caption: Workflow for classical resolution of an alcohol.

Step-by-Step Methodology:

  • Derivatization to Phthalate Half-Ester:

    • In a round-bottom flask, dissolve 1.0 equivalent of racemic 2-methoxybenzhydryl alcohol and 1.1 equivalents of phthalic anhydride in pyridine.

    • Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

    • Cool the mixture and pour it into a beaker of ice-cold dilute HCl.

    • Extract the resulting racemic half-ester with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Diastereomeric Salt Formation:

    • Dissolve the crude racemic half-ester in a suitable hot solvent (e.g., methanol, ethanol, or acetone). A solvent screen is highly recommended.[11]

    • In a separate flask, dissolve 0.5 equivalents of an enantiopure chiral base (e.g., (R)-(+)-1-phenylethylamine) in the same hot solvent.

    • Slowly add the base solution to the acid solution.

    • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.[10] For optimal crystal growth, allow the flask to stand undisturbed for 24 hours.[10]

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals. At this stage, a small sample should be taken, the base removed (see next step), and the enantiomeric excess determined by chiral HPLC.

    • If the e.e. is insufficient, perform a recrystallization of the diastereomeric salt from a fresh portion of the hot solvent.[11]

  • Liberation of the Enriched Alcohol:

    • Suspend the purified diastereomeric salt in water and acidify with dilute HCl to protonate the chiral base and deprotonate your half-ester.

    • Extract the enriched half-ester into an organic solvent.

    • To hydrolyze the ester, treat the organic solution with an aqueous base (e.g., 10% NaOH) and heat to reflux for several hours.

    • After cooling, separate the layers. The desired enantiomerically enriched 2-methoxybenzhydryl alcohol will be in the organic layer.

    • Wash the organic layer, dry it, and remove the solvent to yield the final product.

Protocol 2: HPLC Analysis of Enantiomeric Excess

This protocol provides a starting point for developing a chiral HPLC method to analyze the purity of the resolved 2-methoxybenzhydryl alcohol.

Table 2: Example HPLC Conditions

ParameterConditionRationale
Column Chiralpak® IA or similar polysaccharide-based CSP (250 x 4.6 mm, 5 µm)Polysaccharide phases are highly versatile and effective for resolving chiral alcohols.[16]
Mobile Phase n-Heptane / Ethanol (90:10, v/v)A standard normal-phase condition. The ratio can be adjusted to optimize resolution and retention time.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. Ambient (or controlled at 25 °C)Temperature can affect selectivity; maintaining a constant temperature ensures reproducibility.
Detection UV at 225 nmBenzhydryl systems have a strong UV chromophore.
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve ~1 mg of sample in 1 mL of mobile phase.Ensures compatibility with the mobile phase and prevents sample precipitation on the column.
References
  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. (2025). Benchchem.
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. (2025). Benchchem.
  • How to overcome poor crystallization in diastereomeric salt form
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021).
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2014).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). John Wiley & Sons, Ltd.
  • Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs. (2005).
  • Challenges of crystal structure prediction of diastereomeric salt pairs. (2005). PubMed.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (N/A). White Rose eTheses Online.
  • Racemic Mixtures Separation Of Enantiomers. (N/A). Jack Westin.
  • Chiral resolution. (N/A). Wikipedia.
  • Resolution of Racemic Modifications. (N/A). St.
  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. (N/A). Request PDF.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
  • Strategies for chiral separation: from racem
  • Racemic Mixtures and the Resolution of Enantiomers. (2024). Chemistry LibreTexts.
  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separ
  • Stereochemistry - Stereoelectronics. (2026). University of Liverpool.
  • Chromatographic separ
  • Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. (1994). PubMed.
  • Finding the Best Separation for Enantiomeric Mixtures. (N/A).
  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. (2015). Journal of Chemical and Pharmaceutical Research.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • Chiral Chromatography: Separ

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison of 2-Methoxybenzhydryl Alcohol and Benzhydrol: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary Differentiating structurally similar diarylcarbinols is a routine yet crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

Differentiating structurally similar diarylcarbinols is a routine yet critical task in pharmaceutical development and organic synthesis. This guide provides an objective, data-driven comparison between benzhydrol (diphenylmethanol) and its derivative, 2-methoxybenzhydryl alcohol (phenyl(2-methoxyphenyl)methanol). By introducing an ortho-methoxy group to one of the phenyl rings, the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities are fundamentally altered. This guide dissects how these structural nuances manifest across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Electron Ionization Mass Spectrometry (EI-MS) analyses.

Structural & Mechanistic Causality (E-E-A-T)

To accurately interpret the spectroscopic data of these two compounds, one must understand the physical chemistry driving the signal shifts. Do not merely memorize peak values; recognize the causality behind them:

  • Steric Hindrance and Magnetic Anisotropy (NMR): The ortho-methoxy group in 2-methoxybenzhydryl alcohol restricts the free rotation of the C–C bond between the methine carbon and the substituted phenyl ring. This conformational locking forces the methine proton (CH-OH) into the deshielding region of the adjacent aromatic ring's magnetic anisotropy cone. Consequently, the methine proton shifts downfield (~6.05 ppm) compared to the relatively unhindered methine proton in benzhydrol (~5.87 ppm)[1].

  • Intramolecular Hydrogen Bonding (FTIR): In solid-state or concentrated solutions, benzhydrol primarily engages in broad intermolecular hydrogen bonding, resulting in a wide O-H stretching band[2]. Conversely, the ortho-methoxy group acts as a potent internal hydrogen bond acceptor. This intramolecular interaction (OH···OMe) outcompetes intermolecular networks, yielding a sharper and slightly higher frequency O-H stretch.

  • Bifurcated Cleavage Pathways (EI-MS): At 70 eV, both molecules undergo rapid α -cleavage. Benzhydrol yields the characteristic[Ph-CH=OH]⁺ ion[3]. The introduction of the methoxy group creates a bifurcated pathway: cleavage of the unsubstituted phenyl ring yields a heavily resonance-stabilized methoxy-substituted oxonium ion, shifting the dominant fragmentation profile.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectral data required to definitively distinguish between the two analogs.

Table 1: ¹H and ¹³C NMR Chemical Shifts Comparison

(Data acquired in CDCl₃ at 300/400 MHz, referenced to TMS at 0.00 ppm)

NucleusBenzhydrol (δ, ppm)2-Methoxybenzhydryl alcohol (δ, ppm)Multiplicity / Assignment
¹H 7.20 – 7.406.85 – 7.40m, Aromatic protons
¹H 5.876.05s or d, Methine proton (CH-OH)
¹H -3.80s, Methoxy protons (-OCH₃)
¹H 2.192.60br s or d, Hydroxyl proton (-OH)
¹³C 146.2143.2, 132.5Ipso aromatic carbons
¹³C 127.2 – 128.5110.5 – 128.5Aromatic carbons
¹³C -156.8Aryl C-O (Methoxy bearing)
¹³C 74.871.8Methine carbon (CH-OH)
¹³C -55.4Methoxy carbon (-OCH₃)
Table 2: FTIR Vibrational Frequencies

(Data acquired via ATR-FTIR)

Vibrational ModeBenzhydrol (cm⁻¹)2-Methoxybenzhydryl alcohol (cm⁻¹)Structural Implication
O-H Stretch ~3300 (Broad)~3350 (Sharper)Shift due to intramolecular H-bonding
C-H Stretch (Ar) 30303030Present in both (sp² C-H)
C-H Stretch (Al) -2835Unique to the -OCH₃ group
C-O-C Stretch -1240Asymmetric aryl alkyl ether linkage
C-O Stretch 10301045Secondary alcohol C-O bond
Table 3: EI-Mass Spectrometry Fragmentation (70 eV)
FragmentBenzhydrol (m/z)2-Methoxybenzhydryl alcohol (m/z)Origin / Cleavage Pathway
Molecular Ion (M⁺) 184214Intact molecule
[M - H₂O - H]⁺ 165195Fluorenyl-type cation formation
[Ar-CH=OH]⁺ -137 α -cleavage (loss of Ph radical)
[Ph-CH=OH]⁺ 107107 α -cleavage (loss of Ar radical)
[Ph-CO]⁺ 105105Rearrangement / Benzoyl cation

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, implement the following self-validating workflows when analyzing these compounds.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

  • Instrument Calibration (Self-Validation Step): Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform automated gradient shimming until the TMS internal standard peak exhibits a Full Width at Half Maximum (FWHH) of < 1.0 Hz. Failure to achieve < 1.0 Hz indicates poor field homogeneity, which will obscure the fine splitting of the aromatic multiplets.

  • Acquisition:

    • ¹H NMR: Execute a standard 1D proton pulse sequence (zg30) with 16 scans, a relaxation delay (D1) of 1.5 s, and a spectral width of 20 ppm.

    • ¹³C NMR: Execute a proton-decoupled ¹³C sequence (zgpg30) with 1024 scans, D1 of 2.0 s, and a spectral width of 250 ppm.

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectra, referencing the TMS peak to exactly 0.00 ppm.

Protocol B: ATR-FTIR Spectroscopy
  • Background Collection (Self-Validation Step): Clean the diamond ATR crystal with analytical-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Verify that the baseline transmittance is >95% to confirm absolute crystal purity before proceeding.

  • Sample Analysis: Place 2–3 mg of the solid analyte directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹ range).

  • Data Validation: Ensure the maximum absorbance does not exceed 1.2 A.U. to prevent peak distortion. Identify the diagnostic C-O-C stretching band at 1240 cm⁻¹ to confirm the presence of the methoxy derivative.

Protocol C: GC-EI-MS Analysis
  • Instrument Tuning (Self-Validation Step): Prior to analysis, tune the mass spectrometer using perfluorotributylamine (PFTBA). Verify that the mass assignments for m/z 69, 219, and 502 are accurate and that isotopic ratios align with theoretical values.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in GC-grade ethyl acetate.

  • Chromatography: Inject 1 µL into the GC equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature program starting at 100 °C (hold 1 min), ramping at 15 °C/min to 280 °C.

  • Ionization & Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan from m/z 50 to 300. Extract the mass spectra at the apex of the chromatographic peak.

Analytical Workflow Visualization

The following logical pathway illustrates the multimodal approach required to definitively differentiate the two compounds based on their spectroscopic signatures.

G Sample Analyte Identification (Benzhydrol vs 2-Methoxybenzhydryl alcohol) NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR IR FTIR Spectroscopy Sample->IR MS EI-Mass Spectrometry Sample->MS NMR_Check Assess OCH₃ singlet (~3.8 ppm) & CH-OH shift NMR->NMR_Check IR_Check Assess C-O-C aryl ether stretch (~1240 cm⁻¹) IR->IR_Check MS_Check Assess Molecular Ion (M⁺) & Base Peak MS->MS_Check Benzhydrol Benzhydrol (M⁺ = 184) NMR_Check->Benzhydrol Absent Methoxy 2-Methoxybenzhydryl alcohol (M⁺ = 214) NMR_Check->Methoxy Present IR_Check->Benzhydrol Absent IR_Check->Methoxy Present MS_Check->Benzhydrol m/z 184 MS_Check->Methoxy m/z 214

Figure 1: Spectroscopic workflow for differentiating benzhydrol and its ortho-methoxy derivative.

References

  • Benzhydrol Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link][4]

  • Benzenemethanol, α-phenyl- (Benzhydrol) Mass and IR Spectra Source: NIST Chemistry WebBook, SRD 69 URL:[Link][2][3]

  • Ambient Pressure Ir@Hal-Catalyzed Hydrogenation of Aryl Aldehydes, Ketones, and Phenol Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

Sources

Comparative

Comparative Guide: Reducing Agents for 2-Methoxybenzhydryl Alcohol Synthesis

The synthesis of 2-methoxybenzhydryl alcohol (also known as (2-methoxyphenyl)phenylmethanol) is a critical transformation in the development of various pharmaceutical intermediates and fine chemicals. The process relies...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-methoxybenzhydryl alcohol (also known as (2-methoxyphenyl)phenylmethanol) is a critical transformation in the development of various pharmaceutical intermediates and fine chemicals. The process relies on the reduction of the prochiral ketone, 2-methoxybenzophenone.

Because the two aryl rings of the substrate are differentiated by an ortho-methoxy group, the resulting benzhydryl alcohol is chiral. Depending on the downstream application—whether a racemic mixture is sufficient or a highly pure enantiomer is required—the choice of reducing agent is paramount. This guide objectively compares standard achiral hydrides against advanced enantioselective catalysts, detailing the mechanistic causality and providing self-validating experimental protocols.

Mechanistic Pathways & Workflow Visualization

SynthesisPathways cluster_achiral Achiral Reduction cluster_chiral Enantioselective Reduction Substrate 2-Methoxybenzophenone (Prochiral Ketone) NaBH4 Sodium Borohydride (NaBH4) Solvent: MeOH Temp: 0°C to RT Substrate->NaBH4 LiAlH4 Lithium Aluminum Hydride (LiAlH4) Solvent: Dry THF Temp: 0°C Substrate->LiAlH4 ATH Asymmetric Hydrogenation (AH) Cat: CoCl2/L1 or Ru-DPEN Solvent: i-PrOH Substrate->ATH Racemic Racemic (±)-2-Methoxybenzhydryl alcohol Yield: >95%, ee: 0% NaBH4->Racemic Mild, Protic LiAlH4->Racemic Strong, Aprotic Chiral Chiral (S)- or (R)-2-Methoxybenzhydryl alcohol Yield: >90%, ee: 92% ATH->Chiral Chiral Induction

Fig 1: Reduction pathways of 2-methoxybenzophenone to 2-methoxybenzhydryl alcohol.

Comparative Analysis of Reducing Agents

Sodium Borohydride (NaBH₄): The Baseline Standard

Sodium borohydride is the industry-standard reagent for this transformation due to its mild nature, high chemoselectivity, and operational safety.

  • Causality & Solvent Effects: The ortho-methoxy group on the benzophenone ring donates electron density via resonance, slightly deactivating the carbonyl carbon toward nucleophilic attack. To counteract this, the reaction is run in a protic solvent like methanol[1]. The methanol hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity and accelerating the hydride transfer.

Lithium Aluminum Hydride (LiAlH₄): The Aggressive Alternative

LiAlH₄ is a significantly stronger hydride donor than NaBH₄[2].

  • Causality & Limitations: Because of its high reactivity, LiAlH₄ does not require electrophilic activation of the ketone and must be used in strictly anhydrous aprotic solvents (e.g., dry THF) to prevent violent decomposition. While highly effective, it is generally considered "overkill" for simple ketone reductions. It complicates the workup process (requiring careful Fieser quenching to remove gelatinous aluminum salts) and offers no stereochemical advantages over NaBH₄.

Asymmetric Hydrogenation (AH) Catalysts: The Precision Tool

When the target is a specific enantiomer of 2-methoxybenzhydryl alcohol, achiral hydrides are insufficient. Transition-metal catalyzed asymmetric hydrogenation is required[3].

  • Causality & Steric Exploitation: In AH, the normally problematic steric bulk of the ortho-methoxy group becomes a distinct advantage. The methoxy group effectively differentiates the two aryl rings, allowing chiral catalysts to lock the substrate into a highly specific conformation within the chiral pocket. For instance, utilizing a Cobalt-based catalyst system (CoCl₂/L1) with hydrogen gas achieves excellent enantioselectivity, yielding the chiral alcohol with up to 92% enantiomeric excess (ee)[4].

Quantitative Performance Data

The following table summarizes the operational parameters and expected outcomes for each reducing strategy.

ParameterNaBH₄ (Achiral)LiAlH₄ (Achiral)CoCl₂/L1 AH (Enantioselective)
Solvent System Methanol or EthanolAnhydrous THFIsopropanol (with t -BuOK)
Temperature 0°C warming to RT0°C50°C
Reaction Time 1 – 2 hours30 – 60 minutes12 – 24 hours
Typical Yield >95%>90%90 – 95%
Enantiomeric Excess 0% (Racemic)0% (Racemic)Up to 92%[4]
Workup Complexity Low (Simple aqueous quench)High (Fieser quench required)Medium (Catalyst filtration)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific observational checkpoints to verify reaction progress.

Protocol A: Synthesis of Racemic (±)-2-Methoxybenzhydryl Alcohol via NaBH₄

Optimized for scale-up and general laboratory synthesis.

  • Preparation: Dissolve 2-methoxybenzophenone (1.0 equiv, e.g., 10 mmol) in methanol (20 mL) in a round-bottom flask. Cool the mixture to 0°C using an ice-water bath.

    • Causality: Cooling minimizes the exothermic side-reaction between NaBH₄ and methanol, preserving the hydride for ketone reduction.

  • Addition: Slowly add NaBH₄ (1.5 equiv, 15 mmol) portion-wise over 15 minutes.

    • Validation Checkpoint: Mild effervescence (H₂ gas evolution) should be observed, confirming the reagent is active.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate 4:1). The UV-active starting material spot should completely disappear, replaced by a more polar (lower Rf​ ) product spot corresponding to the alcohol.

  • Quench & Workup: Carefully add saturated aqueous NH₄Cl (10 mL) to quench excess hydride.

    • Validation Checkpoint: The cessation of bubbling indicates the quench is complete.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the racemic product as a white solid or viscous oil.

Protocol B: Enantioselective Synthesis via Cobalt-Catalyzed AH

Optimized for pharmaceutical intermediates requiring high stereopurity[4].

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a high-pressure reactor vessel with 2-methoxybenzophenone (1.0 equiv), CoCl₂/L1 catalyst complex (5 mol%), and potassium tert-butoxide ( t -BuOK, 10 mol%) in anhydrous isopropanol.

    • Causality: The strong base ( t -BuOK) is strictly required to facilitate the formation of the active cobalt-hydride species from the precatalyst and H₂ gas.

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and purge the system three times with H₂ gas. Pressurize the reactor to 50 atm of H₂ and heat to 50°C for 24 hours.

    • Validation Checkpoint: A gradual pressure drop in the reactor gauge confirms the consumption of hydrogen gas and active turnover of the substrate.

  • Workup: Cool the reactor to room temperature and carefully depressurize. Filter the crude mixture through a short pad of silica gel (eluting with ethyl acetate) to remove the metal catalyst.

  • Analysis: Concentrate the filtrate.

    • Validation Checkpoint: Determine the chemical conversion via ¹H NMR and evaluate the enantiomeric excess (ee) via chiral HPLC (e.g., using a Chiralcel OD-H column).

References

  • Benchchem. "4'-Azetidinomethyl-2-methoxybenzophenone". Benchchem.2

  • Kumobayashi, H. "Recent Advances of BINAP Chemistry in the Industrial Aspects". Thieme Connect. 3

  • ACS Publications. "Cobalt-Catalyzed Enantioselective Hydrogenation of Diaryl Ketones with Ferrocene-Based Secondary Phosphine Oxide Ligands". Organic Letters. 4

  • Benchchem. "2-Methoxybenzhydryl Alcohol|CAS 22788-49-4". Benchchem.

  • Google Patents. "EP0585913A2 - Condensed heterocyclic compounds, their production and use". 1

Sources

Validation

Validation of 2-methoxybenzhydryl alcohol purity by HPLC

Advanced Analytical Strategies: Purity Validation of 2-Methoxybenzhydryl Alcohol by HPLC vs. UHPLC Executive Summary 2-Methoxybenzhydryl alcohol is a critical chiral/achiral building block in the synthesis of active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Analytical Strategies: Purity Validation of 2-Methoxybenzhydryl Alcohol by HPLC vs. UHPLC

Executive Summary

2-Methoxybenzhydryl alcohol is a critical chiral/achiral building block in the synthesis of active pharmaceutical ingredients (APIs), including specialized antihistamines and targeted therapeutics. The presence of trace impurities—such as unreacted 2-methoxybenzophenone, benzhydryl chloride derivatives, or isomeric byproducts—can severely compromise downstream synthetic yields and API safety profiles. Validating its purity requires a robust analytical framework. According to the ICH Q2(R2) guidelines, the fundamental objective of validating an analytical procedure is to demonstrate that it is scientifically fit for its intended purpose, ensuring reliability across the product lifecycle[1].

This guide objectively compares the traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach against modern Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity validation of 2-methoxybenzhydryl alcohol, detailing the mechanistic causality behind method selection and providing self-validating experimental protocols.

The Mechanistic Imperative: Why RP-HPLC and UHPLC?

Reversed-Phase LC utilizing a C18 stationary phase is the gold standard for this analysis. The separation mechanism relies on hydrophobic interactions; the methoxy group on the phenyl ring introduces a slight dipole moment, causing 2-methoxybenzhydryl alcohol to elute earlier than the more hydrophobic, unsubstituted benzhydryl alcohol.

While conventional HPLC (using 3–5 µm particle sizes and pressures up to 6,000 psi) provides adequate resolution, modern pharmaceutical analysis increasingly demands higher throughput and sensitivity. UHPLC addresses this by utilizing sub-2 µm particles and operating at extreme pressures up to 20,000 psi[2].

The Causality of Superior Separation: Mechanistically, smaller particles minimize the eddy diffusion (A-term) and mass transfer resistance (C-term) in the Van Deemter equation. This allows the mobile phase to run at higher linear velocities without a loss in theoretical plates, effectively reducing analysis times by up to 80% while sharpening peaks for superior resolution of closely eluting impurities[3],[4].

Visualization: Method Validation Workflow

To establish a self-validating system, the analytical method must undergo rigorous testing as per ICH Q2(R2) standards[1]. The workflow below illustrates the critical path for validating the purity assay.

G Start Method Development (2-Methoxybenzhydryl Alcohol) SST System Suitability Testing (SST) (Tailing < 1.5, Resolution > 2.0) Start->SST Specificity Specificity (Blank & Impurity Spiking) SST->Specificity Linearity Linearity & Range (LOQ to 120% Target Conc.) Specificity->Linearity Precision Precision & Accuracy (Repeatability, %RSD < 2.0) Linearity->Precision Robustness Robustness (Flow, Temp, pH Variations) Precision->Robustness Validated Validated Method (ICH Q2(R2) Compliant) Robustness->Validated

ICH Q2(R2) compliant method validation workflow for 2-methoxybenzhydryl alcohol purity.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I mandate that every protocol must have built-in verification gates. The following methodology outlines the comparative execution of HPLC and UHPLC analyses.

Step 1: Mobile Phase Preparation & System Equilibration

  • Action: Prepare an isocratic mobile phase of Acetonitrile:Water (60:40, v/v) buffered with 0.1% Formic Acid.

  • Causality: The acidic buffer suppresses the ionization of any residual acidic impurities, locking them into a neutral state to prevent peak tailing. Vacuum-filter through a 0.22 µm membrane (for HPLC) or a 0.1 µm membrane (for UHPLC) to prevent particulate occlusion of the sub-2 µm UHPLC frits. Equilibrate the column at 30°C until baseline stability is achieved (drift < 0.1 mAU/min).

Step 2: System Suitability Test (SST)

  • Action: Inject a standard resolution mixture containing 2-methoxybenzhydryl alcohol (100 µg/mL) and its primary oxidative degradant, 2-methoxybenzophenone (10 µg/mL).

  • Self-Validation Gate: The sequence is only permitted to proceed if the resolution ( Rs​ ) between the two peaks is > 2.0, the tailing factor ( Tf​ ) for the main peak is < 1.5, and the theoretical plates ( N ) are > 5,000 for HPLC (> 15,000 for UHPLC).

Step 3: Sample Preparation and Execution

  • Action: Accurately weigh 10.0 mg of the 2-methoxybenzhydryl alcohol sample and dissolve in 100 mL of the mobile phase (yielding 100 µg/mL).

  • Execution (HPLC): Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm). Flow rate: 1.0 mL/min. UV Detection: 220 nm.

  • Execution (UHPLC): Inject 1 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Flow rate: 0.4 mL/min. UV Detection: 220 nm.

  • Causality: The injection volume and flow rate are scaled geometrically to match the reduced column volume of the UHPLC system. Failing to scale the injection volume would result in severe extra-column band broadening and column overloading, negating the efficiency gains of the sub-2 µm particles[4].

Performance Comparison: HPLC vs. UHPLC Data

The transition from traditional HPLC to UHPLC yields profound improvements in both chromatographic performance and operational efficiency. The table below summarizes the validation metrics obtained from both systems.

Chromatographic ParameterTraditional RP-HPLC (5 µm)UHPLC (1.7 µm)Performance Gain / Analytical Impact
Retention Time ( tR​ ) 12.4 minutes2.1 minutes~83% reduction in analysis time, vastly improving lab throughput[2].
Theoretical Plates ( N ) 8,45022,3002.6x increase in separation efficiency.
Peak Asymmetry ( Tf​ ) 1.351.05Sharper peaks result in superior integration accuracy and reproducibility.
*Resolution ( Rs​ ) **2.45.8Enhanced baseline separation of critical structurally similar impurities.
Solvent Consumption 15.0 mL / run1.2 mL / run>90% reduction in hazardous waste, aligning with green chemistry[5].
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL5x improvement in sensitivity due to reduced band broadening[6].

*Resolution calculated between 2-methoxybenzhydryl alcohol and 2-methoxybenzophenone.

Conclusion

Validating the purity of 2-methoxybenzhydryl alcohol requires a deep understanding of chromatographic principles and regulatory expectations. While traditional HPLC provides a reliable and cost-effective approach for routine analysis, migrating to UHPLC offers undeniable analytical advantages. By leveraging sub-2 µm particle technology, laboratories can achieve ICH Q2(R2) compliance with significantly higher throughput, superior resolution of critical impurities, and a drastically reduced environmental footprint[1],[5].

References

  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: HPLC vs UHPLC: Key Differences & Applications Source: Phenomenex URL
  • Source: National Center for Biotechnology Information (PMC)
  • Title: A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications Source: International Journal of Scientific Research & Technology URL
  • Title: HPLC vs.
  • Title: Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review Source: American Pharmaceutical Review URL

Sources

Comparative

Efficacy of 2-methoxybenzhydryl alcohol vs trityl protecting groups

In the highly demanding landscape of complex peptide and small-molecule drug development, the strategic selection of protecting groups dictates the efficiency, yield, and viability of the entire synthetic route. As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly demanding landscape of complex peptide and small-molecule drug development, the strategic selection of protecting groups dictates the efficiency, yield, and viability of the entire synthetic route. As a Senior Application Scientist, I frequently evaluate the delicate balance between steric shielding and cleavage kinetics.

Two highly valuable, yet mechanistically distinct, acid-labile protecting groups are the Trityl (Trt) group and the 2-Methoxybenzhydryl (2-MeOBzh) group—the latter being efficiently installed utilizing[1]. This guide provides an in-depth mechanistic comparison, quantitative efficacy data, and self-validating experimental protocols to help researchers leverage these groups in orthogonal synthetic strategies[2].

Mechanistic Profiling & Causality

To understand the efficacy of these protecting groups, we must analyze the thermodynamic stability of the carbocations generated during their cleavage.

  • Trityl (Triphenylmethyl) Group: The Trt group is defined by its extreme steric bulk and exceptional acid lability. Upon exposure to mild acid, it forms a triphenylmethyl cation. The causality behind its high lability is the extensive delocalization of the positive charge across three phenyl rings. While this allows for rapid deprotection under extremely mild conditions (1–5% Trifluoroacetic acid [TFA]), the massive steric footprint of the three rings can severely hinder the coupling efficiency of adjacent amino acids during [2].

  • 2-Methoxybenzhydryl (2-MeOBzh) Group: Derived from 2-methoxybenzhydryl alcohol, this group offers a finely tuned acid-stability profile. The carbocation generated during cleavage is stabilized by two phenyl rings and the powerful resonance (+M) effect of the ortho-methoxy oxygen, which forms a stabilizing oxonium intermediate. Because it lacks the third phenyl ring, it requires a higher activation energy (stronger acid, typically 50–95% TFA) to cleave[3]. Crucially, the removal of one phenyl ring significantly reduces steric clash, thereby enhancing the synthetic yield of sterically demanding sequences[4].

This differential lability establishes a highly reliable orthogonal protection scheme: Trt can be selectively removed while leaving 2-MeOBzh completely intact[2].

Quantitative Efficacy & Performance Comparison

The following table summarizes the comparative performance metrics of both protecting groups, derived from standardized SPPS and solution-phase workflows.

ParameterTrityl (Trt)2-Methoxybenzhydryl (2-MeOBzh)
Installation Reagent Trityl chloride / Triphenylmethanol2-Methoxybenzhydryl alcohol
Steric Bulk Extremely HighModerate
Adjacent Coupling Efficiency Reduced (due to severe steric clash)Excellent
Acid Lability Cleaved at 1–5% TFACleaved at 50–95% TFA
Carbocation Stability +++ (Three phenyl rings)++ (Two phenyl rings + o-methoxy resonance)
Scavenger Requirement High (TIS/Water essential)Moderate
Primary Applications Cys, His, Asn, Gln protectionAsn, Gln amide protection, SPPS Linkers

Orthogonal Deprotection Workflow

The logical relationship between these two protecting groups allows for multi-stage deprotection workflows without cross-reactivity.

G Start Dual-Protected Substrate (Trt & 2-MeOBzh) MildAcid Mild Acidolysis (1-5% TFA in DCM) Start->MildAcid Step 1 TrtCleaved Trityl Group Cleaved (2-MeOBzh Intact) MildAcid->TrtCleaved Orthogonal Cleavage StrongAcid Strong Acidolysis (95% TFA + Scavengers) TrtCleaved->StrongAcid Step 2 BothCleaved 2-MeOBzh Cleaved (Fully Deprotected) StrongAcid->BothCleaved Final Deprotection

Fig 1: Orthogonal deprotection workflow showing differential acid lability of Trt and 2-MeOBzh.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific rationales for each chemical intervention.

Protocol 1: Installation of 2-MeOBzh using 2-Methoxybenzhydryl Alcohol

Objective: Protect the primary amide of an Asparagine (Asn) residue or a free thiol. Causality: Using 2-methoxybenzhydryl alcohol in the presence of a Lewis acid generates a resonance-stabilized carbocation that selectively alkylates the target heteroatom without requiring harsh Brønsted acids that could degrade the substrate.

  • Preparation: Dissolve the target substrate (1.0 eq) and (1.2 eq) in anhydrous dichloromethane (DCM)[5].

  • Catalysis: Add a catalytic amount of boron trifluoride etherate (BF3·Et2O) (0.1 eq) dropwise under an inert argon atmosphere at 0°C. Validation Check: The reaction mixture should transition to a faint yellow hue, indicating the formation of the benzhydryl cation.

  • Propagation: Stir the reaction mixture for 2 hours, allowing it to gradually warm to room temperature. Monitor via TLC (Hexane/EtOAc 7:3); the disappearance of the starting material validates reaction completion.

  • Quenching: Quench with saturated aqueous NaHCO3 to neutralize the Lewis acid, followed by standard aqueous workup and silica gel purification.

Protocol 2: Selective Orthogonal Deprotection Workflow

Objective: Selectively remove the Trt group while preserving the 2-MeOBzh group, followed by global deprotection.

  • Selective Trt Cleavage: Treat the dual-protected substrate with a mild acid cocktail (1% TFA / 5% Triisopropylsilane [TIS] / 94% DCM) for 15 minutes at room temperature. Rationale: The extreme stability of the triphenylmethyl cation allows for rapid cleavage under highly dilute acid. TIS acts as a hydride donor to quench the cation, preventing the electrophilic re-alkylation of electron-rich aromatic side chains (e.g., Tryptophan)[6].

  • Validation & Isolation: Filter the resin (if SPPS) or evaporate the solvent (if solution-phase), washing thoroughly with DCM to remove the cleaved trityl-TIS adducts. LC-MS analysis at this stage will confirm the 2-MeOBzh group remains completely intact[2].

  • Global Deprotection (2-MeOBzh Cleavage): Treat the intermediate with a strong cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 2 hours. Rationale: The higher activation energy required to form the 2-methoxybenzhydryl cation dictates the use of concentrated TFA[3]. Water acts as an additional nucleophilic scavenger to drive the equilibrium toward complete deprotection.

References

  • Source: europa.
  • 2-methoxybenzhydryl alcohol (C14H14O2)
  • Source: justia.
  • Source: issuu.
  • Source: spbu.
  • Source: acs.

Sources

Validation

GC-MS method validation for 2-methoxybenzhydryl alcohol quantification

GC-MS Method Validation for 2-Methoxybenzhydryl Alcohol Quantification: A Comparative Guide For drug development professionals and analytical chemists, the accurate quantification of active pharmaceutical ingredient (API...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Method Validation for 2-Methoxybenzhydryl Alcohol Quantification: A Comparative Guide

For drug development professionals and analytical chemists, the accurate quantification of active pharmaceutical ingredient (API) intermediates and impurities is a regulatory imperative. 2-Methoxybenzhydryl alcohol (CAS 22788-49-4) is a critical aromatic alcohol often encountered in synthetic pathways.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the default for many modern laboratories, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for specific classes of volatile and semi-volatile compounds. This guide provides a causality-driven, ICH Q2(R2)-compliant validation strategy for GC-MS, objectively comparing its performance against LC-MS/MS for the quantification of 2-methoxybenzhydryl alcohol.

Physicochemical Rationale: Why GC-MS?

To build a robust analytical method, one must first understand the physicochemical nature of the analyte. 2-Methoxybenzhydryl alcohol has a molecular weight of 214.26 g/mol and a high boiling point of approximately 366.8 °C at atmospheric pressure1[1].

The LC-MS/MS Challenge: LC-MS/MS relies heavily on Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Because 2-methoxybenzhydryl alcohol lacks highly basic (e.g., aliphatic amines) or highly acidic functional groups, it exhibits poor ionization efficiency in standard LC-MS/MS mobile phases. This leads to weak signals and high susceptibility to matrix suppression2[2].

The GC-MS Advantage & The Causality of Derivatization: GC-MS utilizes Electron Impact (EI) ionization, which bombards the molecule with 70 eV electrons, guaranteeing ionization regardless of the molecule's acid/base properties. However, the free hydroxyl (-OH) group on 2-methoxybenzhydryl alcohol causes hydrogen bonding with the silanol groups in the GC column, leading to severe peak tailing and thermal degradation.

To solve this, we employ silylation . By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS), the polar -OH group is converted into a non-polar trimethylsilyl (TMS) ether 3[3]. This chemical modification drastically lowers the boiling point, increases thermal stability, and yields sharp, symmetrical chromatographic peaks.

Comparative Performance Data

The following table summarizes the objective performance differences between derivatized GC-MS and underivatized LC-MS/MS for this specific compound class.

Performance MetricGC-EI-MS (Derivatized)LC-ESI-MS/MS (Underivatized)Rationale for Difference
Ionization Efficiency High (70 eV EI)Low to Moderate Analyte lacks easily protonated/deprotonated groups required for efficient ESI.
Matrix Effects Minimal (Post-extraction)High (Ion suppression)ESI is highly susceptible to co-eluting matrix components suppressing the signal.
Sample Prep Complexity High (Requires drying & silylation)Low (Dilute & shoot possible)GC requires the analyte to be volatile and thermally stable, mandating silylation.
Chromatographic Resolution Excellent (Capillary GC)Good (UPLC)GC capillary columns offer superior theoretical plate counts for volatile organics.
Sensitivity (LOD) < 1 ng/mL (SIM mode)~10-50 ng/mL Superior ionization and lack of ion suppression in EI-MS for this molecular class.

Self-Validating Experimental Protocol

A reliable method must be a self-validating system. By incorporating an Internal Standard (IS) prior to extraction, any volumetric losses during sample transfer or variations in derivatization efficiency are automatically normalized.

Step-by-Step Sample Preparation & Derivatization: Note: The presence of trace water will aggressively hydrolyze the BSTFA reagent, leading to incomplete derivatization . Strict anhydrous conditions are critical.

  • Internal Standard Addition : Aliquot 500 µL of the sample matrix into a glass centrifuge tube. Spike with 20 µL of the IS solution (e.g., 3,4-dimethylphenol at 50 µg/mL).

  • Liquid-Liquid Extraction (LLE) : Add 1.0 mL of LC-MS grade ethyl acetate. Vortex vigorously for 2 minutes to partition the 2-methoxybenzhydryl alcohol into the organic layer. Centrifuge at 3000 × g for 5 minutes.

  • Anhydrous Evaporation : Transfer exactly 800 µL of the upper organic layer to a clean, dry GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at 35 °C.

  • Silylation Reaction : Add 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst) and 50 µL of BSTFA containing 1% TMCS3[3].

  • Incubation : Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 65 °C for 30 minutes to drive the reaction to completion.

  • GC-MS Analysis : Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS (Inlet: 250 °C, Split ratio 10:1; Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm; Oven: 100 °C to 280 °C at 15 °C/min).

ICH Q2(R2) Method Validation Framework

To ensure the analytical procedure is fit for its intended purpose, validation must adhere strictly to 4[4].

  • Specificity : The GC-MS method utilizes Selected Ion Monitoring (SIM). By monitoring the molecular ion of the TMS-derivative and specific qualifier ions (e.g., m/z 91 for the benzyl moiety), the method guarantees specificity against matrix interferences.

  • Linearity & Range : The reportable range is confirmed by demonstrating acceptable response and precision across 50% to 150% of the target specification limit, requiring a correlation coefficient ( R2 ) ≥0.995 .

  • Accuracy (Recovery) : Assessed by spiking the matrix with known concentrations of 2-methoxybenzhydryl alcohol at three levels (e.g., 80%, 100%, 120%). The acceptance criterion is a recovery rate of 95–105% 5[5].

  • Precision : Both repeatability (intra-day) and intermediate precision (inter-day) are evaluated using 6 replicates at the 100% test concentration. The Relative Standard Deviation (RSD) must be <2.0% .

  • LOD and LOQ : The Detection Limit (LOD) and Quantitation Limit (LOQ) are established using the signal-to-noise (S/N) ratio approach, requiring an S/N of ≥3 for LOD and ≥10 for LOQ, ensuring reliable trace-level quantification5[5].

Analytical Workflow Visualization

G A Sample Matrix (+ Internal Standard) B Liquid Extraction (Ethyl Acetate) A->B C Anhydrous Drying (N2 Gas Stream) B->C D Silylation (BSTFA + 1% TMCS) C->D Removes H2O E GC-EI-MS Quantification D->E TMS-Derivative F ICH Q2(R2) Data Validation E->F

Workflow for derivatization, GC-MS analysis, and validation of 2-methoxybenzhydryl alcohol.

References

  • Title : ICH Q2(R2) Validation of Analytical Procedures Source : ICH URL : [Link]

  • Title : Understanding ICH Q2(R2) Guidelines for Analytical Validation Source : YouTube URL : [Link]

  • Title : GC-MS vs LC-MS Source : ResolveMass Laboratories Inc. URL :[Link]

  • Title : (2-methoxyphenyl)(phenyl)methanol Source : American Elements URL : [Link]

Sources

Comparative

Benchmarking Catalytic Efficiency: Activation of 2-Methoxybenzhydryl Alcohol Derivatives for Deoxygenative Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale In modern pharmaceutical synthesis, diarylmethanes se...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In modern pharmaceutical synthesis, diarylmethanes serve as the core structural motif for numerous active pharmaceutical ingredients (APIs), including antihistamines and antimuscarinics. 2-Methoxybenzhydryl alcohol and its derivatives are highly versatile electrophilic precursors for constructing these scaffolds.

The catalytic efficiency of activating these alcohols hinges on the generation of a transient, highly reactive benzhydryl carbocation. The ortho-methoxy substituent plays a dual mechanistic role: it provides inductive electron withdrawal, but more importantly, it offers profound resonance stabilization to the intermediate carbocation via neighboring group participation. Benchmarking the catalysts used for this deoxygenative C–C and C–heteroatom bond formation requires evaluating catalyst loading, solvent greenness, chemoselectivity, and the suppression of parasitic side reactions (such as etherification or homocoupling).

This guide objectively compares four distinct catalytic paradigms—Boronic Acids, Transition Metals, Deep Eutectic Solvents (DES), and Brønsted Acids—providing empirical data and validated protocols to help process chemists select the optimal system for their specific nucleophilic substitution workflows.

Mechanism Substrate 2-Methoxybenzhydryl Alcohol Catalyst Catalyst Coordination (BAC / Pd / Acid) Substrate->Catalyst Cleavage C-O Bond Cleavage (-H2O) Catalyst->Cleavage Cation ortho-Methoxy Stabilized Benzhydryl Cation Cleavage->Cation Attack Nucleophilic Attack (Silane, Arene, Thiol) Cation->Attack Product Diarylmethane Derivative Attack->Product

Fig 1: Catalytic activation workflow of 2-methoxybenzhydryl alcohol via carbocation intermediates.

Objective Comparison of Catalytic Systems

To benchmark catalytic efficiency, we must analyze the interaction between the catalyst, the solvent microenvironment, and the 2-methoxybenzhydryl substrate.

A. Boronic Acid Catalysis (BAC)

Catalyst: Ferrocenium boronic acid hexafluoroantimonate (BAC-1) 1 demonstrate that BAC-1 acts as a highly tunable, mild Lewis acid[1].

  • Causality of Efficiency: The electron-deficient ferrocenium backbone dramatically increases the Lewis acidity of the boron center, allowing it to coordinate with the hydroxyl group of the alcohol at room temperature. When paired with hexafluoroisopropanol (HFIP) as a solvent, the high ionizing power of HFIP stabilizes the resulting carbocation while its low nucleophilicity prevents solvent-trapping[1]. This system out-performs others when using organosilane or trifluoroborate nucleophiles.

B. Aqueous Transition Metal Catalysis

Catalyst: Pd2(dba)3 For specific C–S bond formations, transition metals offer unparalleled chemoselectivity.2 show that Pd2(dba)3 exclusively activates benzhydryl alcohols in the presence of water[2].

  • Causality of Efficiency: Water is strictly required; the reaction fails in organic solvents like DMF or dioxane[2]. The hydrophobic effect forces the organic substrates into close proximity with the Pd catalyst, facilitating the formation of an active (η3-benzyl)palladium(II) cation. The ortho-methoxy group electronically enriches this complex, accelerating the attack by thiol nucleophiles (e.g., mercaptobenzoic acids)[2].

C. Deep Eutectic Solvents (DES) / Lewis Acids

Catalyst/Solvent: [EG]2[ZnCl2] For Friedel-Crafts alkylation, 3 utilize choline chloride/ethylene glycol-zinc chloride mixtures[3].

  • Causality of Efficiency: This system acts as both the solvent and the Lewis acid catalyst[3]. The dense hydrogen-bonding network of the DES activates the hydroxyl leaving group and stabilizes the cationic transition state. It is highly efficient for coupling 2-methoxybenzhydryl alcohol with electron-rich arenes (like 1,2,4-trimethoxybenzene), completing in just 1 hour at 90°C without volatile organic solvents[3].

D. Aqueous Brønsted Acids

Catalyst: HBF4 (aq) For N-alkylation (e.g., synthesizing substituted tetrazoles),4 provide a streamlined approach[4].

  • Causality of Efficiency: Direct protonation by HBF4 initiates dehydration. The non-coordinating nature of the BF4⁻ counterion is critical; it prevents catalyst poisoning and ensures the benzhydryl cation remains fully exposed to the incoming nitrogen nucleophile, yielding high N2-regioselectivity[4].

Quantitative Benchmarking Data

The following table summarizes the catalytic efficiency of these four systems based on standardized experimental parameters for 2-methoxybenzhydryl alcohol activation.

Catalyst SystemCatalyst ClassSolventTemp (°C)Time (h)Target NucleophileAvg. Yield (%)Key Advantage
BAC-1 (10 mol%) Boronic AcidHFIP2516Organosilanes / Borates93–98Mildest conditions, highest functional group tolerance.
Pd2(dba)3 (5 mol%) Transition MetalWater25–5012–24Thiols (S-benzylation)82–95Green solvent, highly chemoselective.
[EG]2[ZnCl2] (2 equiv) DES / Lewis AcidNeat (DES)901Electron-rich Arenes>85Dual solvent/catalyst, rapid kinetics.
HBF4 (5 mol%) Brønsted AcidDCE25–601–5Tetrazoles (N-alkylation)78–85Low cost, high N2-regioselectivity.

Self-Validating Experimental Protocol: BAC-1 Catalyzed Coupling

Given its superior yield and mild conditions, the Boronic Acid Catalysis (BAC) method is currently the gold standard for benchmarking deoxygenative coupling. Below is a self-validating protocol utilizing allyltrimethylsilane as the nucleophile.

Step-by-Step Methodology

Step 1: Substrate and Nucleophile Preparation

  • Action: In an oven-dried 5 mL glass vial equipped with a magnetic stir bar, dissolve 2-methoxybenzhydryl alcohol (0.5 mmol) and allyltrimethylsilane (0.6 mmol, 1.2 equiv) in 2.0 mL of Hexafluoroisopropanol (HFIP).

  • Causality: HFIP is selected over traditional solvents (like DCM or THF) because its high ionizing power stabilizes the carbocation. Its low nucleophilicity prevents solvent trapping, which is critical for the survival of the transient benzhydryl cation[1].

Step 2: Catalyst Introduction

  • Action: Add Ferrocenium boronic acid hexafluoroantimonate (BAC-1) (0.05 mmol, 10 mol%) to the stirring solution.

  • Causality: The hexafluoroantimonate counterion is highly non-coordinating, ensuring the Lewis acidic boron center remains fully active to coordinate with the hydroxyl group of the substrate without competitive inhibition[1].

Step 3: Reaction Incubation & Validation

  • Action: Stir the mixture at room temperature (20–25 °C) for 16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) eluent system.

  • Validation Checkpoint: This protocol is self-validating. The complete disappearance of the UV-active 2-methoxybenzhydryl alcohol spot and the emergence of a less polar product spot confirm successful deoxygenative coupling. If unreacted alcohol persists, it indicates moisture contamination quenching the BAC catalyst, requiring a restart with rigorously dried HFIP.

Step 4: Quenching and Purification

  • Action: Filter the crude mixture through a short plug of silica gel, eluting with Ethyl Acetate (10 mL), and concentrate in vacuo. Purify via flash chromatography.

  • Causality: Silica gel immediately sequesters the polar boronic acid catalyst and HFIP traces, halting the reaction and preventing any potential secondary Friedel-Crafts oligomerization during concentration[1].

Protocol Prep 1. Dissolve Substrate (in HFIP or Water) CatAdd 2. Add Catalyst (e.g., BAC-1 or Pd) Prep->CatAdd React 3. Stir at RT/90°C (1-16 hours) CatAdd->React TLC 4. TLC Validation (Check Consumption) React->TLC TLC->React Incomplete Quench 5. Silica Filtration (Halt Reaction) TLC->Quench Complete Purify 6. Flash Chromatography (Isolate Product) Quench->Purify

Fig 2: Self-validating experimental protocol for the catalytic deoxygenative coupling workflow.

References

  • Source: NIH PubMed Central (PMC)
  • Organic & Biomolecular Chemistry: S-benzylation of mercaptobenzoic acids with benzhydrols Source: RSC Publishing URL
  • Source: Patent Application (PatSnap)
  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols Source: Scholaris URL

Sources

Safety & Regulatory Compliance

Safety

2-Methoxybenzhydryl alcohol proper disposal procedures

2-Methoxybenzhydryl Alcohol: Comprehensive Laboratory Safety and Disposal Protocol As a Senior Application Scientist, I recognize that the safe handling and disposal of reactive organic intermediates is just as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Methoxybenzhydryl Alcohol: Comprehensive Laboratory Safety and Disposal Protocol

As a Senior Application Scientist, I recognize that the safe handling and disposal of reactive organic intermediates is just as critical as the synthesis itself. 2-Methoxybenzhydryl alcohol (CAS: 22788-49-4) is a highly versatile aromatic alcohol frequently utilized as a building block in pharmaceutical and agrochemical drug development. However, its specific physicochemical properties necessitate rigorous, field-proven Environment, Health, and Safety (EHS) protocols to prevent exposure and environmental contamination.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 2-Methoxybenzhydryl alcohol.

Part 1: Chemical Profile & Hazard Causality

To safely manage a chemical, one must first understand the mechanistic causality behind its hazard classifications. 2-Methoxybenzhydryl alcohol is classified under the Globally Harmonized System (GHS) as a skin and eye irritant, as well as a central nervous system (CNS) depressant .

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The lipophilic nature of the diphenylmethane scaffold allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes). Once intercalated, the reactive benzylic hydroxyl (-OH) group disrupts local hydrogen bonding networks, leading to membrane destabilization and localized inflammation.

  • STOT SE 3 (H336 - May cause drowsiness or dizziness): If aerosolized or vaporized, the compound's relatively low molecular weight and high lipophilicity allow it to rapidly cross the alveolar membrane and the blood-brain barrier (BBB). Within the CNS, it acts as a depressant, triggering drowsiness and dizziness .

Table 1: Chemical & Hazard Profile Summary
Property / HazardValue / ClassificationCausality / Operational Implication
CAS Number 22788-49-4Unique identifier required for all EHS waste tracking logs.
Molecular Formula C₁₄H₁₄O₂High carbon ratio dictates high solubility in organic waste streams.
Molecular Weight 214.26 g/mol Facilitates BBB crossing; mandates strict inhalation controls.
Skin Irritation Category 2 (H315)Requires nitrile or neoprene gloves to prevent lipid bilayer disruption.
Eye Irritation Category 2A (H319)Mandates chemical splash goggles (safety glasses are insufficient).
STOT SE 3 Category 3 (H336)All handling must occur within a certified chemical fume hood.

Part 2: Waste Segregation & Compatibility Matrix

Improper mixing of organic waste streams can lead to exothermic reactions, off-gassing, or pressurized container failure. 2-Methoxybenzhydryl alcohol waste must be meticulously segregated based on its solvent matrix.

Table 2: Waste Segregation Matrix
Waste StreamPrimary MatrixCompatible ContainerDisposal Routing
Pure Chemical Unused solid/liquidGlass / HDPESolid/Liquid Hazardous Waste
Halogenated DCM, ChloroformGlassHalogenated Organic Waste
Non-Halogenated EtOAc, MeOH, HexaneGlass / HDPENon-Halogenated Organic Waste
Aqueous Wash Water, BrineHDPEAqueous Hazardous Waste

Part 3: Operational Disposal Workflow

The following step-by-step methodology ensures a self-validating system for routine waste disposal. By systematically characterizing and verifying the waste at each step, you eliminate the risk of downstream chemical incompatibilities.

Step 1: Waste Characterization Identify the physical state of the 2-Methoxybenzhydryl alcohol waste (pure vs. in solution) and determine the exact solvent matrix used during your workflow.

Step 2: Container Selection Select a high-density polyethylene (HDPE) or borosilicate glass container.

  • Causality: 2-Methoxybenzhydryl alcohol and its common organic solvents (like dichloromethane) can degrade low-density plastics over time, leading to micro-leaks.

Step 3: Waste Transfer & Validation Transfer the waste into the selected container inside the fume hood.

  • Validation Step: Before finalizing the addition, conduct a visual inspection of the matrix. If phase separation is observed in an organic waste carboy (indicating accidental aqueous contamination), immediately halt the addition, cap the container, and notify EHS for specialized multiphase waste pickup. This ensures incompatible matrices do not react or pressurize the vessel.

Step 4: GHS-Compliant Labeling Apply a standard Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list all constituents by percentage (e.g., 2-Methoxybenzhydryl alcohol 5%, Dichloromethane 95%). Check the GHS pictogram boxes for "Toxic" and "Irritant".

Step 5: Satellite Accumulation Area (SAA) Storage Store the sealed container in a secondary containment tray within a designated SAA.

  • Causality: Secondary containment captures the total volume of the primary vessel, preventing catastrophic environmental release into floor drains in the event of a container failure.

Step 6: EHS Transfer & Incineration Do not exceed the 90-day (Large Quantity Generator) or 270-day (Small Quantity Generator) accumulation limits mandated by the EPA . Submit a waste pickup request through your institution's EHS portal. The waste will be routed for EPA-approved high-temperature incineration, which completely oxidizes the compound into CO₂ and H₂O.

Part 4: Logical Decision Tree for Waste Routing

To streamline laboratory operations and prevent segregation errors, utilize the following decision tree when disposing of 2-Methoxybenzhydryl alcohol.

G Start 2-Methoxybenzhydryl Alcohol Waste Generated Decision1 Waste State? Start->Decision1 Pure Pure Chemical (Solid/Liquid) Decision1->Pure Unused/Spill Solution In Solution Decision1->Solution Reaction/Wash Incineration EHS Collection & EPA-Approved Incineration Pure->Incineration Solid/Liquid Waste Decision2 Solvent Type? Solution->Decision2 Aq Aqueous Mixture Decision2->Aq Water Org Organic Mixture Decision2->Org Organic Aq->Incineration Aqueous Waste Hal Halogenated Solvent Org->Hal e.g., DCM NonHal Non-Halogenated Solvent Org->NonHal e.g., EtOAc, MeOH Hal->Incineration Halogenated Waste NonHal->Incineration Non-Halogenated Waste

Workflow for the segregation and disposal of 2-Methoxybenzhydryl alcohol waste streams.

Part 5: Emergency Spill Response Protocol

In the event of an accidental release outside of primary containment, execute the following protocol:

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the room's HVAC exhaust is functioning and fume hood sashes are open to draw away vapors.

  • PPE Donning: Put on heavy-duty nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite, sand, or a commercial polypropylene spill pad).

    • Causality: Inert absorbents physically trap the lipophilic compound without initiating an exothermic chemical reaction, preventing it from leaching into porous laboratory surfaces.

  • Collection: Sweep the absorbed material using non-sparking tools to prevent aerosolization or ignition of residual solvent vapors. Place the debris into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill area with a detergent solution to solubilize any remaining lipophilic residue, collecting the wash water as aqueous hazardous waste.

References

  • 2-methoxybenzhydryl alcohol — Chemical Substance Information. NextSDS. Available at:[Link]

  • PubChem Compound Summary for CID 90839, 2-Methoxybenzhydryl alcohol. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Hazardous Waste Generators. United States Environmental Protection Agency (EPA). Available at:[Link]

Handling

Personal protective equipment for handling 2-Methoxybenzhydryl alcohol

As a Senior Application Scientist, I approach laboratory safety not merely as a static checklist, but as a dynamic, self-validating system. When handling 2-Methoxybenzhydryl alcohol (CAS 22788-49-4) —a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a static checklist, but as a dynamic, self-validating system. When handling 2-Methoxybenzhydryl alcohol (CAS 22788-49-4) —a critical intermediate in pharmaceutical synthesis and drug development—understanding the chemical causality behind our safety protocols is paramount. In a self-validating safety system, if one layer of protection fails (e.g., a fume hood draft fluctuation), the secondary layer (e.g., the orbital seal of your goggles) inherently compensates to prevent exposure.

This guide provides researchers with field-proven, authoritative methodologies for the safe handling, operational workflow, and disposal of this compound.

Hazard Profile & Chemical Causality

2-Methoxybenzhydryl alcohol presents specific GHS hazards: Skin Irritation Category 2 (H315) , Eye Irritation Category 2A (H319) , and Specific Target Organ Toxicity - Single Exposure Category 3 (H335/H336) [1].

The Mechanistic Rationale: The lipophilic nature of the dual aromatic rings, combined with the methoxy substituent, enhances the molecule's ability to interact with and penetrate the lipid bilayer of the stratum corneum, driving dermal irritation[2]. Furthermore, because this compound is handled as a solid powder, airborne particulates can easily dissolve in the aqueous environment of the respiratory tract and ocular mucosa, causing localized inflammation and respiratory irritation[3].

Quantitative PPE & Engineering Controls Matrix

To mitigate these risks, all quantitative safety data and required Personal Protective Equipment (PPE) have been summarized below.

Protection CategorySpecification / StandardQuantitative MetricCausality & Scientific Rationale
Hand Protection Nitrile Rubber Gloves (EN 374)Min. thickness: 0.11 mmNitrile provides excellent resistance to non-polar and slightly polar organic solids. It prevents dermal absorption driven by the compound's lipophilicity[3].
Eye Protection Chemical Safety Goggles (EN 166)100% orbital sealPrevents ocular deposition of airborne particulates. Standard safety glasses lack the seal required to block fine dust[2].
Body Protection Flame-retardant Lab Coat100% Cotton or NomexMinimizes exposed skin surface area. Flame retardancy is a standard precaution when handling organic intermediates[3].
Respiratory N95/P100 or FFP2/FFP3≥ 95% particulate filtrationRequired only if engineering controls fail or during bulk transfer. Filters out irritating crystalline dust[3].
Engineering Chemical Fume HoodFace velocity: 80-100 fpmMaintains negative pressure to ensure aerosolized particulates do not enter the operator's breathing zone[4].

Operational Workflow & Methodologies

When utilizing 2-Methoxybenzhydryl alcohol in organic synthesis (e.g., etherification or oxidation reactions), follow this step-by-step methodology to ensure a closed-loop safety environment:

  • Pre-Operation Verification: Conduct all handling within a certified chemical fume hood. Verify the digital airflow monitor reads between 80-100 fpm (0.4-0.5 m/s) before opening the chemical container[4].

  • Material Transfer: Utilize a grounded, anti-static spatula for weighing. Static electricity can cause the fine powder of 2-Methoxybenzhydryl alcohol to aerosolize or cling to gloves, drastically increasing the risk of cross-contamination[4].

  • Reaction Setup: Dissolve the solid in your chosen reaction solvent (e.g., dichloromethane or THF) entirely within the fume hood before transferring it to the main reaction vessel. Handling the compound in a liquid state eliminates the inhalation hazard of the dust[2].

  • Decontamination: Post-operation, wipe down all spatulas and analytical balances with a compatible solvent (e.g., isopropanol), followed by a thorough wash with soap and water to break down the lipophilic organic residue[5].

Workflow A 1. Pre-Operation: Verify Fume Hood Flow & PPE B 2. Material Transfer: Use Anti-Static Spatula A->B C 3. Reaction Setup: Dissolve in Solvent Inside Hood B->C D 4. Post-Reaction: Quench & Decontaminate C->D E 5. Waste Segregation: Halogen-Free Organic Waste D->E

Caption: Standard Operational Workflow for 2-Methoxybenzhydryl Alcohol Handling.

Emergency Spill Response & Decontamination

In the event of a spill outside of the fume hood, immediately execute the following protocol:

  • Isolation: Immediately evacuate non-essential personnel from the vicinity to prevent tracking the solid throughout the laboratory[4].

  • Containment (Dust Suppression): Do not use a dry brush or compressed air, which will aerosolize the irritant. Instead, gently cover the solid spill with damp paper towels to suppress dust formation[4].

  • Collection: Use a non-sparking scoop to transfer the absorbed material and the damp towels into a compatible, sealable hazardous waste container[5].

  • Surface Decontamination: Wash the affected area thoroughly with soap and plenty of water. The surfactant in the soap is chemically necessary to effectively emulsify and remove the lipophilic residue from laboratory surfaces[5].

SpillResponse S1 1. Spill Identified S2 2. Evacuate Area & Don PPE S1->S2 S3 3. Suppress Dust (Damp Towels) S2->S3 S4 4. Collect in Sealed Container S3->S4 S5 5. Decontaminate (Soap & Water) S4->S5

Caption: Emergency Spill Response Protocol for Solid Organic Irritants.

Waste Management & Disposal Plans

Proper disposal prevents environmental toxicity and ensures regulatory compliance:

  • Solid Waste: Unused 2-Methoxybenzhydryl alcohol and heavily contaminated solid waste (gloves, paper towels) must be placed in a designated, tightly closed container labeled for "Hazardous Organic Solid Waste"[5].

  • Liquid Waste: If the compound is dissolved in a solvent, segregate the waste strictly based on the solvent type (e.g., Halogenated vs. Non-Halogenated). Never discharge into the municipal sewer system, as benzhydrol derivatives can pose toxicity risks to aquatic environments[5].

  • Final Disposal: Transfer all collected waste to a licensed hazardous waste disposal facility for high-temperature incineration in accordance with local and national environmental regulations[5].

References

  • Title: 2-methoxybenzhydryl alcohol — Chemical Substance Information | Source: NextSDS | URL: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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